molecular formula C7H4BrNOS B1266275 6-Bromo-2-benzothiazolinone CAS No. 62266-82-4

6-Bromo-2-benzothiazolinone

Cat. No.: B1266275
CAS No.: 62266-82-4
M. Wt: 230.08 g/mol
InChI Key: HECJMTPEVWQFCY-UHFFFAOYSA-N
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Description

Synthesis of 6-bromo-2-benzothiazolinone has been reported. Density of this compound is 1.7496 g/cm3 at 25°C.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
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InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJMTPEVWQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977833
Record name 6-Bromo-1,3-benzothiazol-2-ol
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Molecular Weight

230.08 g/mol
Source PubChem
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CAS No.

62266-82-4
Record name 6-Bromo-2-benzothiazolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 6-bromo-
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Record name 6-Bromo-1,3-benzothiazol-2-ol
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Record name 62266-82-4
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Foundational & Exploratory

6-Bromo-2-benzothiazolinone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-benzothiazolinone

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound serves as a significant building block in the synthesis of various biologically active molecules.

Core Chemical Properties and Structure

This compound is an organic compound featuring a heterocyclic benzothiazole ring system.[1] Typically appearing as a white to off-white crystalline powder, its chemical identity is well-defined by several key parameters.[2] The presence of a bromine atom at the 6-position enhances its electrophilic properties, making it a useful reagent in nucleophilic substitution reactions.[1]

Structural Identifiers

The structural formula and key identifiers for this compound are detailed below.

IdentifierValue
IUPAC Name 6-bromo-3H-1,3-benzothiazol-2-one[3]
Synonyms 2(3H)-Benzothiazolone, 6-bromo-; 6-Bromobenzo[d]thiazol-2(3H)-one[1][4]
CAS Number 62266-82-4[2]
Molecular Formula C₇H₄BrNOS[1][4][5]
SMILES O=C1NC=2C(S1)=CC(Br)=CC2[1]
InChI InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)[1]
InChIKey HECJMTPEVWQFCY-UHFFFAOYSA-N[1]
Physicochemical Data

Quantitative physical and chemical data for this compound are summarized in the following table.

PropertyValue
Molecular Weight 230.08 g/mol [5]
Melting Point 229-233 °C[2]
Density 1.7496 g/cm³ at 25°C[2]
Appearance White to off-white crystalline powder[2]
Solubility Moderately soluble in organic solvents[1]
Purity (Typical) >97% (GC), 98%[1][6]

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound.

Synthesis of this compound from 3H-benzothiazol-2-one[2]

Objective: To synthesize this compound via bromination of 3H-benzothiazol-2-one.

Materials:

  • 3H-benzothiazol-2-one (5 g, 33.1 mmol)

  • Bromine (5.1 mL, 99.2 mmol)

  • Dichloromethane (DCM) (200 mL)

  • Ether

Procedure:

  • A solution of 3H-benzothiazol-2-one is prepared by dissolving 5 g in 200 mL of dichloromethane (DCM).

  • Bromine (5.1 mL) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for a period of 3 hours.

  • Upon completion of the reaction, a precipitate forms. This precipitate is collected via filtration.

  • The collected solid is washed with ether.

  • The product is then dried to yield the target compound, this compound, as a white powder.

Results:

  • Yield: 6.85 g (90%)

  • Characterization:

    • ¹H NMR (300 MHz, CDCl₃): δ 7.03 (d, 1H, J = 8.9 Hz), 7.43 (dd, 1H, J = 1.7 Hz, 8.9 Hz), 7.85 (d, 1H, J = 1.7 Hz).

    • Mass Spectra (ESI+): m/z 229.8 [M + H⁷⁹Br]⁺ and 231.7 [M + H⁸¹Br]⁺.

Synthetic Utility and Biological Relevance

While this compound itself is primarily recognized as a chemical intermediate, its derivatives are of significant interest in medicinal chemistry.[1][7] The benzothiazole scaffold is a "privileged structure" known to interact with various biological targets.[8] Derivatives synthesized from the related 6-bromo-2-hydrazino-1,3-benzothiazole have shown notable potential as anticancer and antimicrobial agents.[8][9] The 6-bromo substitution can enhance the biological activity of these resulting compounds.[9]

The workflow below illustrates the role of the 6-bromobenzothiazole core as a foundational scaffold for developing more complex, biologically active hydrazone derivatives.

G A This compound (Core Scaffold) B Chemical Modification (e.g., Hydrazinolysis) A->B Step 1 C 6-Bromo-2-hydrazino- 1,3-benzothiazole (Intermediate) B->C Step 2 D Condensation Reaction (with Aldehydes/Ketones) C->D Step 3 E Biologically Active Hydrazone Derivatives D->E Final Products

Caption: Synthetic pathway from the core scaffold to active derivatives.

This pathway highlights the strategic importance of this compound and its analogs as starting materials in the discovery of novel therapeutic agents. Its reactive nature facilitates the generation of diverse chemical libraries for biological screening.[1][7]

References

Synthesis and Characterization of 6-Bromo-2-benzothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-Bromo-2-benzothiazolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol and summarizes the key analytical data for the characterization of the final product.

Introduction

This compound is a brominated derivative of the benzothiazolinone scaffold. The benzothiazole core and its analogues are prevalent in a variety of biologically active compounds. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide focuses on a direct and efficient method for its preparation and outlines the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The primary and well-documented method for the synthesis of this compound is the direct bromination of 3H-benzothiazol-2-one. This electrophilic aromatic substitution reaction is efficient and yields the desired product in high purity.

Synthesis Workflow

The synthesis proceeds via a one-step electrophilic bromination of the benzothiazolinone ring.

SynthesisWorkflow Synthesis of this compound reactant 3H-Benzothiazol-2-one product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br2) Dichloromethane (DCM) reagent->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3H-benzothiazol-2-one.

Materials:

  • 3H-benzothiazol-2-one

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Ether

Procedure:

  • Dissolve 3H-benzothiazol-2-one (5 g, 33.1 mmol) in dichloromethane (200 mL) in a suitable reaction flask.

  • Slowly add bromine (5.1 mL, 99.2 mmol) dropwise to the solution at room temperature with stirring.

  • Continue to stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with ether.

  • Dry the product to yield this compound as a white powder.

Characterization Data

The synthesized this compound was characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.1 g/mol
Appearance White to off-white crystalline powder
Melting Point 229-231 °C
Yield 90%
Spectroscopic Data

The structural confirmation of this compound was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Technique Data Reference
¹H NMR (300 MHz, CDCl₃)δ 7.85 (d, 1H, J = 1.7 Hz), 7.43 (dd, 1H, J = 1.7 Hz, 8.9 Hz), 7.03 (d, 1H, J = 8.9 Hz)
Mass Spectrometry (ESI+)m/z 229.8 [M+H]⁷⁹Br⁺, 231.7 [M+H]⁸¹Br⁺
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C=C bending are expected. Specific data for the title compound is not fully detailed in the cited literature.
¹³C NMR Expected signals would include those for the carbonyl carbon, aromatic carbons (some showing C-Br coupling), and carbons of the thiazolinone ring. Explicit data is not provided in the primary literature.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target compound.

CharacterizationWorkflow Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesized Product (Crude) purification Filtration & Washing synthesis->purification mp Melting Point purification->mp Purity Check nmr ¹H NMR purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation final_product Pure this compound mp->final_product nmr->final_product ms->final_product

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide has outlined a straightforward and high-yielding synthesis of this compound via direct bromination. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed information will facilitate the reliable preparation and confident identification of this important chemical intermediate, enabling its further exploration in various scientific applications.

6-Bromo-2-benzothiazolinone CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-benzothiazolinone, a key heterocyclic compound utilized in various research and development applications. This document outlines its chemical properties, supplier information, and its role as a versatile intermediate in the synthesis of bioactive molecules.

Core Compound Data: this compound

CAS Number: 62266-82-4

This compound serves as a fundamental building block in the synthesis of a range of derivatives, particularly those with applications in agriculture and medicinal chemistry. Its chemical structure allows for modifications at the nitrogen atom, leading to a variety of functionalized molecules.

PropertyValue
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Appearance White to light yellow powder to crystal
Melting Point 228 - 232 °C
Purity ≥ 97% (GC)
MDL Number MFCD00239363
PubChem ID 188444

Commercial Suppliers

This compound is available from several chemical suppliers, catering to research and manufacturing needs. It is important to note that this chemical is intended for professional laboratory and industrial use only.[1]

SupplierCatalog NumberPurity
TCI AmericaB2012>98.0%
Chem-Impex24391≥ 97%
J&K Scientific43156898%
ChemicalBookCB835252397-99%
Sigma-Aldrich62266-82-498%

Synthesis and Experimental Protocols

This compound is a valuable precursor for the synthesis of various derivatives. The following protocols outline its use in the preparation of bioactive compounds.

Synthesis of 3-Substituted-6-bromo-2-benzothiazolinones

One of the primary applications of this compound is in the synthesis of N-substituted derivatives, which have shown potential as plant growth regulators.

Experimental Protocol:

A general method for the synthesis of 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones involves the reaction of this compound with the corresponding haloacetic acid ester.

  • A mixture of this compound, an appropriate chloroacetic acid ester, and a base (such as potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

This synthetic pathway allows for the introduction of various ester groups, enabling the exploration of structure-activity relationships for plant growth regulation.

Applications in the Synthesis of Bioactive Molecules

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Workflow for Synthesis of a Bioactive Derivative

The following diagram illustrates a general synthetic workflow starting from this compound to produce a potentially bioactive N-substituted derivative.

G A This compound C Reaction with Base (e.g., K2CO3) in Solvent A->C B Halo-substituted Functional Group (R-X) B->C D 3-Substituted-6-bromo- 2-benzothiazolinone C->D N-Alkylation E Biological Activity Screening (e.g., Antialgal, Plant Growth) D->E Evaluation

Caption: Synthetic workflow for N-substituted this compound derivatives.

Biological Activity of Derivatives

Derivatives of this compound have been investigated for their biological activities. Notably, 3-substituted derivatives have shown promise as plant growth regulators, exhibiting auxin-like activity. Studies have demonstrated that these compounds can influence wheat coleoptile elongation and other plant growth parameters. The nature of the substituent at the 3-position plays a crucial role in the observed biological effect. Furthermore, some derivatives have been screened for their antialgal activities.

References

Spectroscopic and Synthetic Profile of 6-Bromo-2-benzothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the key heterocyclic compound, 6-Bromo-2-benzothiazolinone. This document consolidates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside a discussion of relevant synthetic methodologies, to serve as a foundational resource for its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.5 - 7.7d~8.5
H-5~7.3 - 7.5dd~8.5, ~2.0
H-7~7.8 - 8.0d~2.0
N-H~10.0 - 12.0br s-

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~170 - 175
C-3a~135 - 140
C-4~125 - 130
C-5~128 - 133
C-6~115 - 120
C-7~120 - 125
C-7a~130 - 135

Note: Predicted values are based on the analysis of similar benzothiazole structures. Actual experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide)1680 - 1720Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular formula of C₇H₄BrNOS and a molecular weight of approximately 230.08 g/mol , would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺229/231
[M+H]⁺230/232
[M+Na]⁺252/254

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of this compound is not widely available. However, a plausible synthetic route can be extrapolated from the synthesis of related benzothiazole derivatives. A common approach involves the cyclization of a substituted aminothiophenol.

Hypothetical Synthetic Protocol:

A potential synthesis could involve the reaction of 2-amino-5-bromothiophenol with a carbonyl source, such as phosgene or a phosgene equivalent, leading to the cyclization and formation of the 2-benzothiazolinone ring system. The reaction would likely be carried out in an inert solvent and may require a base to facilitate the cyclization. Purification would typically be achieved through recrystallization or column chromatography.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized this compound would follow a standard analytical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Structural Elucidation & Verification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

Conclusion

This technical guide provides a consolidated yet predictive overview of the spectroscopic properties and synthetic considerations for this compound. While direct experimental data remains somewhat elusive in publicly accessible literature, the analysis of structurally related compounds offers valuable insights for researchers. Further experimental work is necessary to definitively establish the precise spectroscopic parameters and to optimize a reliable synthetic protocol for this important heterocyclic scaffold. This foundational information is intended to aid in the design of new molecules with potential applications in drug discovery and materials science.

Navigating the Solubility and Stability of 6-Bromo-2-benzothiazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability characteristics of 6-Bromo-2-benzothiazolinone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and predictive insights into the behavior of this compound in various solvent systems. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information on its general properties, behavior of analogous compounds, and standardized testing protocols to provide a robust framework for its practical application.

Core Concepts: Understanding this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core structure with a bromine substituent. It typically appears as a white to off-white crystalline powder.[1] The presence of the benzothiazolinone moiety and the bromine atom influences its physicochemical properties, including its solubility and stability. Its molecular formula is C₇H₄BrNOS, and it has a molecular weight of approximately 230.08 g/mol .[2] This compound is noted to have moderate solubility in organic solvents.[3]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the largely aromatic and moderately polar structure of this compound suggests a range of solubility behaviors in common laboratory solvents. A close structural analog, 4-(6-Bromo-2-benzothiazolyl)benzenamine, exhibits low aqueous solubility and is readily soluble in dimethyl sulfoxide (DMSO).[4] This suggests that this compound will likely have limited solubility in water and higher solubility in polar aprotic solvents.

The following table outlines the predicted solubility of this compound in a variety of solvents. It is critical to note that these are predictive assessments and should be confirmed experimentally using the protocols detailed in this guide.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is well-suited to dissolve the polar functionalities of the molecule.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds.
AcetoneModerate to HighThe ketone group can engage in dipole-dipole interactions with the benzothiazolinone core.
AcetonitrileModerateIts polarity should allow for reasonable dissolution of the compound.
Polar Protic MethanolLow to ModerateThe hydroxyl group can interact with the molecule, but the overall non-polar character may limit high solubility.
EthanolLow to ModerateSimilar to methanol, with slightly lower polarity which might marginally improve solubility.
WaterLowThe hydrophobic nature of the brominated benzene ring will likely result in poor aqueous solubility.
Non-Polar Dichloromethane (DCM)ModerateOffers a good balance of polarity to solubilize the compound.
TolueneLow to ModerateFavorable π-π stacking interactions may occur between toluene and the aromatic rings of the compound.
HexaneLowThe non-polar nature of hexane is unlikely to effectively solvate the more polar parts of the molecule.

Stability Profile and Potential Degradation Pathways

The benzothiazole ring is a generally stable aromatic system. However, the stability of this compound can be influenced by environmental factors such as light, temperature, and humidity, especially when in solution.[5] Potential degradation pathways for benzothiazole derivatives can include hydrolysis of the lactam ring, particularly under strong acidic or basic conditions, and photodecomposition upon exposure to UV light.

The following table outlines a predictive stability profile for this compound in solution under various storage conditions. These predictions should be verified experimentally.

SolventStorage ConditionPredicted StabilityPotential Degradation Products
DMSORoom Temperature, Protected from LightGoodMinimal degradation expected.
40°C, Protected from LightModeratePotential for accelerated degradation over extended periods.
Room Temperature, Exposed to UV LightLow to ModeratePhotodegradation products may form.
DCMRoom Temperature, Protected from LightModerateVolatility of the solvent may lead to concentration changes.
MethanolRoom Temperature, Protected from LightModeratePotential for solvolysis over time.
Aqueous BufferpH 7.4, Room TemperatureLowHydrolysis of the lactam ring is a potential degradation pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for determining the precise solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid is necessary to ensure saturation.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully collect a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stability Assessment in Solution

This protocol outlines a method for evaluating the stability of this compound in a specific solvent under various environmental conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Distribute the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature/ambient light, 40°C/dark, 4°C/dark).

  • Initial Analysis (Time Zero): Immediately analyze an aliquot from each condition to establish the initial concentration and purity of the compound. This is the baseline for the stability study.

  • Storage: Store the remaining vials under the specified conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (time zero) results. A decrease in the parent compound's concentration or the appearance of new peaks indicates degradation.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the logical flow of the solubility and stability assessment protocols.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility (mg/mL or mol/L) E->F

Workflow for solubility determination.

Stability_Assessment_Workflow cluster_setup Setup cluster_testing Testing Over Time cluster_evaluation Evaluation A Prepare stock solution at known concentration B Aliquot into vials for each storage condition A->B C Analyze initial sample (Time Zero) B->C D Store vials under specified conditions C->D E Analyze samples at predetermined time points D->E F Compare concentration and purity to Time Zero E->F G Identify and quantify degradation products F->G

Workflow for stability assessment.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive predictive framework and detailed experimental protocols for its characterization. Based on its chemical structure and the properties of related compounds, it is anticipated to have good solubility in polar aprotic solvents like DMSO and limited solubility in aqueous solutions. Its stability is expected to be fair under standard storage conditions, with potential for degradation under exposure to light, heat, or non-neutral pH. The methodologies outlined herein offer a clear path for researchers to generate the precise data needed for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.

References

6-Bromo-2-benzothiazolinone: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-benzothiazolinone is a heterocyclic organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a modifiable nitrogen atom within the benzothiazolinone core, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its utility in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 62266-82-4
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Melting Point 229-233 °C
Density 1.7496 g/cm³ at 25°C[1]
Appearance White to off-white crystalline powder[2]
Solubility Moderately soluble in organic solvents
SMILES O=C1NC2=CC(Br)=CC=C2S1
InChI InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).

Experimental Protocol: Synthesis from 2-Hydroxybenzothiazole

Materials:

  • 2-Hydroxybenzothiazole (3H-benzothiazol-2-one)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Ether

Procedure:

  • Dissolve 2-hydroxybenzothiazole (1 equivalent) in dichloromethane (DCM).

  • Slowly add a solution of bromine (3 equivalents) in DCM dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with ether to remove any unreacted bromine and impurities.

  • Dry the solid under vacuum to obtain this compound as a white powder.

A reported yield for this reaction is approximately 90%.[2]

Key Synthetic Transformations and Applications

The reactivity of this compound at both the nitrogen and the bromine-substituted carbon atoms allows for a wide range of synthetic modifications. These transformations are instrumental in constructing complex molecular architectures with significant biological activities.

N-Functionalization Reactions

The nitrogen atom of the lactam ring in this compound can be readily functionalized through N-alkylation and N-arylation reactions, providing access to a large family of 3-substituted derivatives.

N-alkylation is typically achieved by reacting this compound with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., DMF), add a base (1.2-1.5 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of this compound with arylboronic acids or aryl halides.

Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Boronic Acids

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine (Et₃N) or pyridine)

  • Solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

Procedure:

  • To a flask, add this compound (1 equivalent), arylboronic acid (1.5-2 equivalents), copper(II) acetate (0.1-0.2 equivalents), and a base (2 equivalents).

  • Add the solvent and stir the mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzothiazolinone ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between this compound and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9531Moderate
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane10012High
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9548High

Note: Yields are generalized from reactions with similar substrates like 2-amino-6-bromobenzothiazole.[3]

The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenyl and other vinyl derivatives.

Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene (1.2-2 equivalents), and the base (1.5-3 equivalents).

  • Heat the mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives at the 6-position by coupling this compound with primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.5 equivalents).

  • Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.2-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active Molecules

The functionalized derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

Many derivatives synthesized from this compound have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives, which can be synthesized from the 6-bromo precursor, have been identified as potent VEGFR-2 inhibitors.[4][5][6] These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor.

  • p38 MAPK Inhibitors: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in cellular responses to stress and plays a critical role in inflammation and apoptosis. Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders.[][8] Benzothiazole-based compounds have been developed as inhibitors of p38α MAPK, offering potential therapeutic benefits.[9]

Table of Biological Activities of this compound Derivatives:

Derivative ClassTargetBiological ActivityIC₅₀ / Potency
2-Amino-6-arylbenzothiazolesUreaseUrease InhibitionIC₅₀ values in the µg/mL range
2-Aminobenzothiazole-thiazolidinedione hybridsVEGFR-2Anticancer (inhibition of angiogenesis)IC₅₀ = 91 nM for the most potent compound[4][6]
Substituted benzothiazolesp38α MAPKAnti-inflammatory, AnticancerVaries with substitution pattern
Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications, including:

  • Antimicrobial agents

  • Antiviral agents

  • Anti-inflammatory agents

  • Antioxidants

Visualizations

Synthetic Workflow for Derivatization

G cluster_N N-Functionalization cluster_C C-6 Functionalization start This compound N_alk N-Alkylation start->N_alk Alkyl Halide, Base N_aryl N-Arylation start->N_aryl Arylboronic Acid, Cu(OAc)₂ suzuki Suzuki Coupling start->suzuki ArB(OH)₂, Pd Catalyst heck Heck Coupling start->heck Alkene, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst bio_eval Biologically Active Molecules (e.g., Kinase Inhibitors) N_alk->bio_eval 3-Alkyl-6-bromo- benzothiazolinone N_aryl->bio_eval 3-Aryl-6-bromo- benzothiazolinone suzuki->bio_eval 6-Aryl- benzothiazolinone heck->bio_eval 6-Vinyl- benzothiazolinone buchwald->bio_eval 6-Amino- benzothiazolinone

Caption: Synthetic routes from this compound.

VEGFR-2 Signaling Pathway and Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

p38 MAPK Signaling Pathway and Inhibition

G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor Benzothiazole Inhibitor Inhibitor->p38 Inhibits Kinase Activity

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in the field of organic synthesis. Its capacity for functionalization at both the nitrogen and the C-6 position through a variety of reliable and high-yielding reactions makes it an ideal starting point for the construction of diverse and complex molecular libraries. The demonstrated biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate further exploration and application of this versatile compound in the development of novel therapeutics and functional materials.

References

The Reactivity Landscape of 6-Bromo-2-benzothiazolinone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical reactivity of the bromine atom in 6-Bromo-2-benzothiazolinone, a key scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic transformations and biological significance.

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Among its derivatives, this compound stands out as a versatile building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of chemical modifications, enabling the exploration of diverse chemical space and the generation of compound libraries for drug discovery programs.

This technical guide delves into the reactivity of the bromine atom in this compound, with a particular focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate the practical application of this valuable synthetic intermediate. Furthermore, the biological significance of benzothiazolinone derivatives is discussed, with a focus on their impact on key signaling pathways relevant to cancer and other diseases.

Reactivity of the Bromine Atom

The bromine atom at the 6-position of the 2-benzothiazolinone core is amenable to a range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the arylation of this compound and its analogs. This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[3]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-Bromo-2-aminobenzothiazole Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-8Good to Excellent
52-Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

Data adapted from analogous reactions with similar substrates.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-benzothiazolinone.[3][5]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X R-X This compound Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 R'-B(OH)2 / Base R'-B(OH)2 Arylboronic Acid Base Base R-Pd(II)(R')L2->Pd(0)L2 R-R' Reductive\nElimination Reductive Elimination R-R' 6-Aryl-2-benzothiazolinone

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction provides a direct route to 6-amino-2-benzothiazolinone derivatives, which are valuable intermediates in drug discovery.[6][7]

Table 2: Representative Buchwald-Hartwig Amination Reactions of Bromo-Aromatic Compounds

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001695
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1002488
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane1001492
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene1101885
5PyrrolidinePd₂(dba)₃ (1)RuPhos (2)K₂CO₃t-BuOH801297

Data adapted from analogous reactions with similar substrates.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 6 mol%).

  • Add the desired amine (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-X This compound Oxidative\nAddition Oxidative Addition Amine\nCoordination Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR'R'')L2 HNR'R'' / Base HNR'R'' Amine Base Base Deprotonation Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Ar-NR'R'' Reductive\nElimination Reductive Elimination Ar-NR'R'' 6-Amino-2-benzothiazolinone

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important transformation for functionalizing aryl halides. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][9]

While specific examples of SNA r reactions on this compound are not extensively reported, the electron-withdrawing nature of the benzothiazolinone ring system suggests that such reactions are feasible, particularly with strong nucleophiles and under elevated temperatures.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-2.0 eq) and a base (e.g., K₂CO₃, 2.0 eq), if necessary.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for an extended period (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Reaction (Heating, Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E

Figure 3: General experimental workflow for organic synthesis.

Biological Significance and Signaling Pathways

Derivatives of 2-benzothiazolinone have demonstrated a broad range of biological activities, with anticancer properties being particularly prominent.[2][11] These compounds have been shown to exert their effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.

Several key signaling pathways have been identified as targets for benzothiazole derivatives, including:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Some benzothiazole derivatives have been shown to inhibit EGFR activity, thereby blocking downstream signaling cascades.[12][13]

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and it is involved in cell growth, differentiation, and immune responses. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Certain benzothiazole derivatives have been found to inhibit this pathway.[14]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer. Several benzothiazole derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[7][15]

  • ERK/MAPK Signaling Pathway: The Extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Benzothiazole-based compounds have been reported to modulate this pathway.[6]

The ability of this compound derivatives to modulate these critical signaling pathways underscores their potential as a scaffold for the development of novel targeted therapies for cancer and other diseases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Benzothiazole->PI3K Benzothiazole->mTOR Benzothiazole->ERK Benzothiazole->JAK Benzothiazole->STAT

Figure 4: Benzothiazole derivatives inhibiting key cancer signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. The reactivity of its bromine atom allows for a wide range of synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of novel compounds. The demonstrated biological activities of benzothiazolinone derivatives, especially their ability to modulate key signaling pathways implicated in cancer, highlight the significant potential of this scaffold for the development of new therapeutic agents. This guide provides a solid foundation of technical information and practical protocols to aid researchers in harnessing the full potential of this compound in their drug discovery endeavors.

References

Tautomerism in 2-Benzothiazolinone and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of biological activities and applications in medicinal chemistry and materials science. Within this class, 2-benzothiazolinone and its related structures are of particular interest due to their capacity for tautomerism—a phenomenon of rapid and reversible interconversion between structural isomers. This guide provides a comprehensive technical overview of the tautomeric equilibria in 2-benzothiazolinone derivatives, focusing on the structural, analytical, and biological implications. Understanding these tautomeric relationships is critical, as the pharmacological and physicochemical properties of a compound are dictated by the specific tautomer present, which can significantly impact drug efficacy, toxicity, and formulation stability.[1][2]

Principal Tautomeric Forms in Benzothiazole Derivatives

2-Benzothiazolinone and its analogues can exist in several tautomeric forms depending on the substituent at the 2-position. The most relevant equilibria involve the migration of a proton between a heteroatom (N, O, or S) and an adjacent atom within the heterocyclic core.

  • Amide-Imidic Acid (Lactam-Lactim) Tautomerism: This is the primary equilibrium for the parent 2-benzothiazolinone. The stable lactam form, possessing an exocyclic carbonyl group (C=O) and an N-H bond, can interconvert to the aromatic lactim form, which features an endocyclic imine (C=N) and an exocyclic hydroxyl (O-H) group.

  • Thione-Thiol Tautomerism: When the oxygen at the 2-position is replaced by sulfur, as in 2-mercaptobenzothiazole (MBT), a thione-thiol equilibrium is established. The thione form (benzothiazoline-2-thione) contains a C=S group, while the thiol form has a C-SH group.

  • Amine-Imine Tautomerism: For 2-aminobenzothiazole derivatives, the equilibrium exists between the exocyclic amine form (-NH2) and the endocyclic imine form (=NH).

These fundamental equilibria are crucial for predicting the molecule's hydrogen bonding capacity, aromaticity, and reactivity.

Tautomers cluster_amide Amide-Imidic Acid Tautomerism cluster_thione Thione-Thiol Tautomerism cluster_amine Amine-Imine Tautomerism Amide 2-Benzothiazolinone (Lactam Form) ImidicAcid 2-Hydroxybenzothiazole (Lactim Form) Amide->ImidicAcid H⁺ shift Thione Benzothiazoline-2-thione (Thione Form) Thiol 2-Mercaptobenzothiazole (Thiol Form) Thione->Thiol H⁺ shift Amine 2-Aminobenzothiazole (Amine Form) Imine 2(3H)-Benzothiazolimine (Imine Form) Amine->Imine H⁺ shift

Caption: Principal tautomeric equilibria in 2-substituted benzothiazole derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to both intramolecular and environmental factors. For 2-mercaptobenzothiazole and its analogues, extensive studies have shown that the thione form is overwhelmingly dominant in both the solid state and in solution.[3][4][5] This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds.

FactorInfluence on EquilibriumExample / ObservationCitation
Solvent Polarity Polar and protic solvents stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.In 2-mercaptopyridines, polar solvents significantly shift the equilibrium toward the more polar thione form.[6]
Concentration Self-association through hydrogen bonding at higher concentrations can favor one tautomer over another.For mercaptopyridines, self-association favors the thione tautomer.[6]
Temperature Can shift the equilibrium towards the less stable tautomer if the energy difference is small.Variable-temperature ¹H NMR of benzothiazoline-2-thione shows it is the only tautomer present from -90°C to +90°C.[3]
pH Protonation or deprotonation can lock the molecule into a specific tautomeric form or favor one over the other.The interconversion of keto-enol tautomers can be catalyzed by either acid or base.[7]
Physical State Crystal packing forces in the solid state typically favor a single, most stable tautomer.X-ray crystallography and solid-state NMR confirm the thione form is dominant for 2-mercaptobenzothiazole.[3][4]

Experimental and Computational Methodologies for Tautomer Analysis

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of tautomeric systems.

Workflow cluster_exp Experimental Analysis cluster_methods Analytical Techniques cluster_comp Computational Modeling cluster_res Results synthesis Synthesis of Derivative solution Solution-Phase Study (Varying Solvents) synthesis->solution solid Solid-State Study synthesis->solid dft DFT Calculations (Relative Energies, ΔG) synthesis->dft nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) solution->nmr ir IR / Raman Spectroscopy solution->ir uv UV-Vis Spectroscopy solution->uv xray X-ray Crystallography solid->xray ratio Tautomer Ratio Determination nmr->ratio ir->ratio uv->ratio xray->ratio structure Definitive Solid Structure xray->structure stability Theoretical Stability & Property Prediction dft->stability conclusion conclusion

Caption: Generalized workflow for the comprehensive analysis of tautomeric systems.

Spectroscopic Techniques

Spectroscopy is the primary tool for studying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for quantitative analysis of tautomeric mixtures in solution.[8] Different tautomers give distinct sets of signals.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. For benzothiazoline-2-thione, the thiocarbonyl (C=S) carbon resonates far downfield, typically around 191 ppm . In contrast, the C-S carbon of a thiol tautomer would be expected at a much higher field.[3][9] For the 2-benzothiazolinone (lactam) form, the C=O carbon appears around 170 ppm .

  • ¹H NMR: The chemical shift of the exchangeable proton is a key indicator. The N-H proton of the thione tautomer is often observed as a broad singlet at high chemical shifts (e.g., ~13.7 ppm in d6-DMSO), whereas an S-H proton would appear much further upfield.[3]

  • ¹⁵N NMR: This technique is very sensitive to the electronic environment of nitrogen and can definitively distinguish between N-H (amine/amide) and C=N (imine/imidic acid) nitrogens.[10]

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups whose vibrational frequencies differ between tautomers.[11][12]

  • Amide/Lactam Form: Strong C=O stretching band at ~1680-1720 cm⁻¹ .

  • Imidic Acid/Lactim Form: O-H stretching (~3200-3400 cm⁻¹) and C=N stretching (~1640-1660 cm⁻¹).

  • Thione Form: C=S stretching band, which is weaker and appears at lower wavenumbers (~1050-1250 cm⁻¹ ) than C=O.

  • Thiol Form: Weak S-H stretching band (~2550-2600 cm⁻¹) and C=N stretching.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying bond lengths and atomic positions, which allows for the unambiguous assignment of a single tautomeric form.[13]

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.[14][15]

  • Methodology: Geometries of all possible tautomers are optimized, and their electronic energies are calculated. Thermodynamic properties like Gibbs free energy (ΔG) can be computed to predict the equilibrium constant (K_T) in the gas phase.

  • Solvent Effects: Solvation models like the Polarizable Continuum Model (PCM) can be applied to simulate the effect of different solvents on tautomeric stability, providing results that are more comparable to experimental solution-phase data.[14]

Experimental Protocols

Representative Synthesis of 2-Aminobenzothiazoles

A common route to the benzothiazole core involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[13]

  • Materials: 4-substituted aniline, potassium thiocyanate (KSCN), bromine, glacial acetic acid.

  • Procedure:

    • Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Add a solution of bromine in acetic acid dropwise with stirring, maintaining the low temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture into ice water.

    • Neutralize with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for NMR Analysis of Tautomeric Equilibrium

This protocol is designed to accurately determine the ratio of tautomers in a solution.[16][17]

  • Sample Preparation:

    • Accurately weigh a known amount of the benzothiazolinone derivative.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a precise concentration. Use different solvents to investigate solvent effects.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample quality and shimming.

    • For quantitative analysis (qNMR), ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a ¹³C DEPT or an experiment with a larger number of scans may be necessary.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer in the ¹H spectrum.

    • Carefully integrate the signals for each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values. For example, if proton A on tautomer 1 has an integral of I_A and proton B on tautomer 2 has an integral of I_B, the ratio is simply I_A : I_B.

    • Use the characteristic chemical shifts in the ¹³C spectrum (e.g., C=O vs. C=S) to confirm the assignments made from the ¹H spectrum.

Biological Relevance and Drug Discovery Implications

The ability of a molecule to exist as multiple tautomers has profound consequences for drug development. The different tautomers of a single compound possess distinct shapes, hydrogen-bonding patterns, and lipophilicity, leading to different pharmacokinetic and pharmacodynamic profiles.[18][19]

  • Receptor Binding: The biologically active form of a drug that binds to a receptor or enzyme may be a minor tautomer that is present in low abundance in solution. The overall equilibrium can be shifted upon binding if one tautomer has a much higher affinity for the target site.[20][21] This means that even if a tautomer is thermodynamically unfavorable in solution, it can still be responsible for the drug's therapeutic effect.

  • ADME Properties: Tautomerism affects key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, a change from a keto to an enol form can alter a molecule's pKa, solubility, and ability to cross biological membranes like the blood-brain barrier.[2]

  • Intellectual Property: Different tautomers can sometimes be patented separately, making a thorough understanding of a drug's tautomeric forms essential for protecting intellectual property.

Biological cluster_solution Physiological Environment (Solution) TautomerA Tautomer A (Major Form, >99%) TautomerB Tautomer B (Minor Form, <1%) TautomerA->TautomerB Equilibrium Receptor Biological Receptor (Active Site) TautomerA->Receptor Low / No Binding TautomerB->Receptor High-Affinity Binding

Caption: A minor tautomer can be the biologically active species responsible for drug efficacy.

Conclusion

The tautomerism of 2-benzothiazolinone derivatives is a critical chemical feature that governs their structure, properties, and biological function. While the lactam and thione forms are generally the most stable and predominant species, environmental factors can influence the position of the equilibrium. A rigorous analytical approach, combining high-resolution NMR, IR spectroscopy, and computational modeling, is essential for characterizing these systems. For researchers in drug discovery, a deep understanding of tautomerism is not merely academic; it is fundamental to designing effective, safe, and stable therapeutic agents, as the subtle shift of a single proton can dramatically alter a molecule's interaction with its biological target.

References

Methodological & Application

Step-by-Step Synthesis Protocol for 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, two-step protocol for the chemical synthesis of 6-Bromo-2-benzothiazolinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline, followed by its conversion to the final product via a diazotization and hydrolysis sequence.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-BromoanilineC₆H₆BrN172.02Solid
6-Bromo-2-aminobenzothiazoleC₇H₅BrN₂S229.10Solid
This compoundC₇H₄BrNOS230.08Solid

Table 2: Summary of Reaction Parameters and Yields

Reaction StepKey ReagentsSolventReaction TimeTypical Yield (%)
Synthesis of 6-Bromo-2-aminobenzothiazole4-Bromoaniline, KSCN, Br₂Glacial Acetic Acid12 hours~64%[1]
Synthesis of this compound6-Bromo-2-aminobenzothiazole, NaNO₂, H₂SO₄Aqueous--

Note: The typical yield for the second step is not explicitly available in the searched literature and would need to be determined empirically.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-2-aminobenzothiazole

This procedure details the synthesis of the intermediate compound, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline.

Materials:

  • 4-Bromoaniline (4.3 g, 0.025 mol)[1]

  • Potassium thiocyanate (KSCN) (3.8 g, 0.05 mol)[1]

  • Glacial acetic acid (70 mL)[1]

  • Bromine (Br₂)

  • Aqueous sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve 4.3 g (0.025 mol) of 4-bromoaniline and 3.8 g (0.05 mol) of potassium thiocyanate in 70 mL of glacial acetic acid.[1]

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10°C.[2]

  • After the addition of bromine is complete, continue stirring the reaction mixture for an additional 12 hours at a temperature of 10°C.[2]

  • Pour the reaction mixture into cold water.

  • Neutralize the solution with an aqueous sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with distilled water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-bromo-2-aminobenzothiazole. The reported yield for this reaction is approximately 64%.[1]

Characterization Data for 6-Bromo-2-aminobenzothiazole:

  • Appearance: White solid.

  • Yield: 68%.

  • ¹H NMR (CDCl₃): δ 5.24 (broad s, 2H), 7.20 (t, J = 7.9 Hz, 1H), 7.26 (dd, J = 1.0 and 7.9 Hz, 1H), 7.48 ppm (dd, J = 1.0 and 7.9 Hz, 1H).

  • ¹³C NMR (CDCl₃): δ 114.7, 119.6, 124.5, 125.8, 129.0, 151.5, 166.8 ppm.

  • HRMS: calcd for C₇H₆BrN₂S⁺ 228.9435 found 228.9432.

Part 2: Synthesis of this compound

This procedure outlines the conversion of 6-bromo-2-aminobenzothiazole to the final product, this compound, through diazotization followed by hydrolysis.

Materials:

  • 6-Bromo-2-aminobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • Prepare a solution of the diazonium salt of 6-bromo-2-aminobenzothiazole. This is typically achieved by dissolving the amine in a cold, aqueous solution of a strong acid, such as sulfuric acid, and then adding a solution of sodium nitrite at a low temperature (0-5°C).[1][2]

  • The resulting diazonium salt solution is then subjected to hydrolysis to replace the diazonium group with a hydroxyl group, which will tautomerize to the more stable keto form of the 2-benzothiazolinone. This is generally accomplished by heating the acidic solution of the diazonium salt.

  • Cool the reaction mixture and collect the precipitated crude product by filtration.

  • Wash the product with cold water to remove any remaining acid and inorganic salts.

  • Further purify the this compound by recrystallization from an appropriate solvent.

Characterization Data for this compound:

  • Molecular Formula: C₇H₄BrNOS

  • Molecular Weight: 230.08

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

SynthesisWorkflow Start 4-Bromoaniline Step1 Synthesis of 6-Bromo-2-aminobenzothiazole Start->Step1 KSCN, Br₂, Glacial Acetic Acid Intermediate 6-Bromo-2-aminobenzothiazole Step1->Intermediate Step2 Diazotization & Hydrolysis Intermediate->Step2 1. NaNO₂, H₂SO₄, 0-5°C 2. Heat End This compound Step2->End

Caption: Synthetic workflow for this compound.

ExperimentalWorkflow cluster_step1 Step 1: Synthesis of 6-Bromo-2-aminobenzothiazole cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 4-Bromoaniline and KSCN in Acetic Acid A2 Cool to <10°C A1->A2 A3 Add Bromine Solution A2->A3 A4 Stir for 12 hours at 10°C A3->A4 A5 Precipitate in Water A4->A5 A6 Neutralize with NaOH A5->A6 A7 Filter and Wash A6->A7 A8 Recrystallize A7->A8 B1 Dissolve Intermediate in cold H₂SO₄ B2 Add NaNO₂ solution at 0-5°C B1->B2 B3 Heat to Hydrolyze B2->B3 B4 Cool and Filter B3->B4 B5 Wash with Water B4->B5 B6 Recrystallize B5->B6

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 6-bromo-2-benzothiazolinone, a privileged heterocyclic scaffold for the development of novel therapeutic agents. The benzothiazole core is found in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] Derivatization, particularly at the nitrogen atom of the benzothiazolinone ring, allows for the systematic modification of the molecule's physicochemical properties to optimize potency and selectivity for various biological targets.

This document details a primary derivatization strategy via N-alkylation and provides step-by-step protocols for synthesis, purification, and subsequent biological screening.

Derivatization Strategy: N-Alkylation

The most direct method for derivatizing this compound is through N-alkylation. The nitrogen atom within the lactam (amide) ring is nucleophilic after deprotonation by a suitable base. This allows for the introduction of a wide variety of substituents by reaction with an electrophile, such as an alkyl or benzyl halide. This modification is crucial as it can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically effective for this transformation.[4]

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is outlined below. This process begins with the N-alkylation of the starting material, followed by purification and characterization, and concludes with in vitro biological screening to determine anticancer and antimicrobial efficacy.

G Experimental Workflow: From Synthesis to Biological Evaluation A Start: this compound B N-Alkylation (NaH, R-X, DMF) A->B C Reaction Work-up & Crude Product B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Pure N-Alkyl Derivative E->F G Anticancer Screening (MTT Assay) F->G H Antimicrobial Screening (MIC Assay) F->H I Data Analysis (IC50 / MIC Determination) G->I H->I J Lead Compound Identification I->J

Caption: Workflow for synthesis and screening of derivatives.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon supply

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol) to a round-bottom flask containing anhydrous DMF (10 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in oil) portion-wise to the stirred suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the desired alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (10 mL) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized derivatives against human cancer cell lines.[5]

Procedure:

  • Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) with cell culture medium.

  • Treat the cells with the different compound concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Screening (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized derivatives against bacterial strains using the broth microdilution method.[6]

Procedure:

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to the 0.5 McFarland standard.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (prepared in a suitable broth like Mueller-Hinton Broth) to achieve a range of concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.[7]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Biological Activity

The derivatization of the benzothiazole scaffold has yielded compounds with potent biological activity. The following tables summarize representative quantitative data for various benzothiazole derivatives, illustrating the potential of this chemical class.

Table 1: Representative Anticancer Activity of Benzothiazole Derivatives (Note: These are examples from related benzothiazole series to demonstrate potential efficacy.)

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
BTZ-1 2-(substituted phenyl), 6-HHeLa (Cervical)9.76[8]
BTZ-2 2-(substituted phenyl), 6-HPANC-1 (Pancreatic)~25[5][9]
BTZ-3 2-(hydrazone), 6-ClNCI-H460 (Lung)0.9[10]
BTZ-4 2-(hydrazone), 6-ClCapan-1 (Pancreatic)0.6[10]
BTZ-5 2-aminobenzothiazole hybridMCF-7 (Breast)3.84[11]

Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives (Note: These are examples from related benzothiazole series to demonstrate potential efficacy.)

Compound IDSubstitutionBacterial StrainMIC (µg/mL)Reference
BTA-1 2-thio-6-CF₃S. aureus3.12[12]
BTA-2 2-thio-6-NO₂E. coli25[12]
BTA-3 2-amino Schiff baseE. coli15.62[3]
BTA-4 2-amino Schiff baseP. aeruginosa15.62[3]
BTA-5 2-aryl-thiazolidinoneP. aeruginosa (resistant)0.06 (mg/mL)[6]

Potential Mechanism of Action & Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms. A significant body of research indicates that they can function as potent inhibitors of protein kinases that are crucial for tumor growth, proliferation, and survival.[13] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/Akt/mTOR signaling pathway.[14][15] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[15][16][17]

G Simplified PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Benzothiazolinone Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt pathway, a target for benzothiazole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 6-Bromo-2-benzothiazolinone as a versatile starting material. The following sections outline synthetic strategies, experimental procedures, and potential applications of the resulting compounds, particularly in the context of drug discovery.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a reactive bromine atom at the 6-position and a nucleophilic nitrogen atom within the heterocyclic ring system allows for diverse functionalization, leading to the generation of novel molecular architectures with potential biological activity. Benzothiazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Notably, substituted benzothiazoles have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.[3][4]

This document details two primary synthetic routes starting from this compound: N-Alkylation to introduce substituents on the thiazolinone ring and Suzuki-Miyaura Cross-Coupling to form a carbon-carbon bond at the 6-position.

Data Presentation

Table 1: N-Alkylation of this compound
EntryAlkylating AgentProductReaction Time (h)Yield (%)
12-(Chloromethyl)pyridine6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone1285
21-Bromo-3-chloropropane6-Bromo-3-(3-chloropropyl)-2-benzothiazolinone1878
3Benzyl bromide3-Benzyl-6-bromo-2-benzothiazolinone892
Table 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone
EntryBoronic AcidProductReaction Time (h)Yield (%)
14-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)-2-benzothiazolinone2475
2Pyridine-3-boronic acid6-(Pyridin-3-yl)-3-(pyridin-2-ylmethyl)-2-benzothiazolinone2468
34-(Trifluoromethyl)phenylboronic acid3-(Pyridin-2-ylmethyl)-6-(4-(trifluoromethyl)phenyl)-2-benzothiazolinone2481

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone (N-Alkylation)

Materials:

  • This compound (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Add 2-(chloromethyl)pyridine hydrochloride to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.60 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.20-7.35 (m, 3H), 6.95 (d, J = 8.4 Hz, 1H), 5.30 (s, 2H).

  • Mass (m/z): [M+H]⁺ calculated for C₁₃H₁₀BrN₂OS: 320.98; found: 321.0.

Protocol 2: Synthesis of 6-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)-2-benzothiazolinone (Suzuki-Miyaura Coupling)

Materials:

  • 6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 6-Bromo-3-(pyridin-2-ylmethyl)-2-benzothiazolinone, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)-2-benzothiazolinone.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.70 (d, J = 2.0 Hz, 1H), 7.50-7.60 (m, 3H), 7.20-7.35 (m, 3H), 7.00 (d, J = 8.8 Hz, 2H), 5.35 (s, 2H), 3.85 (s, 3H).

  • Mass (m/z): [M+H]⁺ calculated for C₂₀H₁₇N₂O₂S: 349.10; found: 349.1.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow A This compound B N-Alkylation (Protocol 1) A->B 2-(Chloromethyl)pyridine K₂CO₃, DMF C 6-Bromo-3-(pyridin-2-ylmethyl)- 2-benzothiazolinone B->C D Suzuki-Miyaura Coupling (Protocol 2) C->D Arylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ E Novel Heterocyclic Compound (e.g., 6-(Aryl)-3-(pyridin-2-ylmethyl)- 2-benzothiazolinone) D->E

Caption: Synthetic workflow for novel heterocyclic compounds.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Novel Benzothiazolinone Derivative Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds to ATP-binding site Receptor->Block ATP ATP Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibition Inhibition Downstream->Inhibition Cancer Progression Block->PhosphoSubstrate Phosphorylation

Caption: Proposed mechanism of kinase inhibition.

Application Notes: Potential as Kinase Inhibitors

Benzothiazole-based compounds have been identified as promising scaffolds for the development of protein kinase inhibitors.[3][4] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The novel heterocyclic compounds synthesized from this compound, with diverse substituents at the N-3 and C-6 positions, offer the potential to selectively target the ATP-binding site of specific kinases. The introduction of various aryl groups via Suzuki-Miyaura coupling can explore different binding pockets within the kinase domain, potentially leading to enhanced potency and selectivity.

Further Research: The synthesized compounds should be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. Promising candidates can then be evaluated in cell-based assays to assess their anti-proliferative effects on cancer cell lines. Structure-activity relationship (SAR) studies can be conducted to optimize the lead compounds for improved efficacy and drug-like properties.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 6-Bromo-2-benzothiazolinone. This versatile scaffold is a key building block in medicinal chemistry, and its functionalization at the 6-position can lead to a diverse range of compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (SNAr), as well as palladium- and copper-catalyzed cross-coupling reactions, which are foundational techniques in modern drug discovery.

Introduction

The benzothiazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a bromine atom at the 6-position of 2-benzothiazolinone offers a reactive handle for the introduction of various nucleophiles, enabling the synthesis of libraries of novel compounds for structure-activity relationship (SAR) studies. Nucleophilic substitution at this position allows for the modulation of the electronic and steric properties of the molecule, which can significantly impact its biological target engagement and pharmacokinetic profile.

Common nucleophilic substitution reactions applicable to this compound include reactions with amines, thiols, and alkoxides, leading to the corresponding 6-amino, 6-thioether, and 6-alkoxy derivatives, respectively. These transformations can be achieved through classical SNAr conditions, often requiring elevated temperatures, or through more modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation, which typically proceed under milder conditions with a broader substrate scope.

General Reaction Schemes

The nucleophilic substitution on this compound can be generalized by the following schemes:

1. Nucleophilic Aromatic Substitution (SNAr):

SNAr substrate This compound product 6-Nu-2-benzothiazolinone substrate->product + nucleophile Nucleophile (Nu-H) nucleophile->product conditions Base, Solvent, Heat

Caption: General workflow for SNAr on this compound.

2. Palladium-Catalyzed Buchwald-Hartwig Amination:

Buchwald_Hartwig substrate This compound product 6-(R₂N)-2-benzothiazolinone substrate->product + amine Amine (R₂NH) amine->product catalyst Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: Buchwald-Hartwig amination of this compound.

3. Copper-Catalyzed Ullmann Condensation:

Ullmann substrate This compound product 6-Nu-2-benzothiazolinone substrate->product + nucleophile Nucleophile (Nu-H) nucleophile->product catalyst Cu Catalyst, Ligand, Base, Solvent, Heat

Caption: Ullmann condensation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with representative nucleophiles.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Objective: To synthesize 6-(morpholin-4-yl)-2-benzothiazolinone.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation:

EntryNucleophileProductYield (%)
1Morpholine6-(morpholin-4-yl)-2-benzothiazolinoneExpected >70%
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

Objective: To synthesize 6-(phenylamino)-2-benzothiazolinone.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (5 mL) to the tube, followed by aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst SystemProductYield (%)
1AnilinePd₂(dba)₃ / Xantphos6-(phenylamino)-2-benzothiazolinoneExpected >80%
Protocol 3: Copper-Catalyzed Ullmann Condensation with a Phenol (e.g., Phenol)

Objective: To synthesize 6-phenoxy-2-benzothiazolinone.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 110 °C with stirring for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryNucleophileCatalyst SystemProductYield (%)
1PhenolCuI / L-Proline6-phenoxy-2-benzothiazolinoneExpected >60%

Signaling Pathways and Biological Applications

Derivatives of 6-substituted-2-benzothiazolinone have been investigated for a range of biological activities, making them attractive targets for drug discovery programs. The nature of the substituent at the 6-position can significantly influence the pharmacological profile of these compounds. For instance, the introduction of various amine or substituted phenyl groups can lead to compounds with potential applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.

While specific signaling pathways for many 6-substituted-2-benzothiazolinones are still under investigation, the benzothiazole core is known to interact with various biological targets. For example, some benzothiazole derivatives have been shown to act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival. The workflow for screening such compounds can be visualized as follows:

screening_workflow cluster_synthesis Synthesis cluster_screening Biological Screening A This compound B Nucleophilic Substitution A->B C Library of 6-Substituted Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Candidate Drug F->G

Caption: Workflow from synthesis to drug candidate identification.

The diverse functionalities that can be introduced at the 6-position make this scaffold a valuable starting point for the development of novel therapeutics targeting a variety of signaling pathways. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.

Application of 6-Bromo-2-benzothiazolinone in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-bromo-2-benzothiazolinone serves as a versatile and crucial starting material in the synthesis of potent kinase inhibitors. Its unique chemical structure, featuring a reactive bromine atom and a benzothiazole core, allows for diverse chemical modifications, making it an attractive scaffold for targeting a range of protein kinases implicated in diseases such as cancer and neurodegenerative disorders.

The benzothiazole moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The bromine atom at the 6-position provides a convenient handle for introducing a variety of substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document provides a comprehensive overview of the application of this compound in this field, including detailed experimental protocols, quantitative data on synthesized inhibitors, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Strategies and Key Reactions

The primary synthetic route for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored for its mild reaction conditions and tolerance of a wide range of functional groups. This reaction enables the formation of a carbon-carbon bond between the benzothiazole core and various aryl or heteroaryl boronic acids or esters.

Another important reaction is the N-arylation, which can be achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) methods. These reactions allow for the introduction of aryl or heteroaryl groups at the nitrogen atom of the benzothiazolinone ring, further expanding the diversity of the synthesized inhibitor library.

Below is a general workflow for the synthesis of kinase inhibitors starting from this compound.

G cluster_synthesis Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald C-N Bond Formation derivatives Library of Kinase Inhibitor Candidates suzuki->derivatives buchwald->derivatives bioassay Biological Evaluation (Kinase Assays, Cell-based Assays) derivatives->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead_opt Lead Optimization sar->lead_opt G cluster_pathway p38 MAPK Signaling Pathway stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mapkk MKK3/6 mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream Phosphorylation inhibition This compound Derivative inhibition->p38 Inhibition response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response G cluster_pathway DYRK1A Signaling dyrk1a DYRK1A substrates Substrates (e.g., NFAT, Tau) dyrk1a->substrates Phosphorylation inhibition This compound Derivative inhibition->dyrk1a Inhibition cellular_processes Cellular Processes (Neurodevelopment, Cell Proliferation) substrates->cellular_processes Regulation

Application Notes and Protocols for the Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the preparation of 2-amino-6-bromobenzothiazole from 4-bromoaniline, followed by its conversion to the target hydrazino derivative.

Key Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Amino-6-bromobenzothiazoleC₇H₅BrN₂S229.10213-21768
6-Bromo-2-hydrazino-1,3-benzothiazoleC₇H₆BrN₃S244.12Not specifiedNot specified

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

This procedure is adapted from the classical method for synthesizing 2-aminobenzothiazoles.[1][2][3]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

Procedure:

  • In a round-bottom flask, dissolve 0.025 mol of 4-bromoaniline and 0.05 mol of potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, continue stirring at room temperature for an additional 10-12 hours.

  • Pour the reaction mixture into water.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-bromobenzothiazole.[4]

Step 2: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

This protocol describes the conversion of the amino group to a hydrazino group using hydrazine hydrate.[4][5]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 6 ml of hydrazine hydrate and cool it to 5-10°C in an ice bath.

  • Slowly add 6 ml of concentrated HCl dropwise with continuous stirring.

  • To this mixture, add 0.03 mol of 2-amino-6-bromobenzothiazole and 24 ml of ethylene glycol.

  • Heat the reaction mixture to reflux for 3 hours.

  • After reflux, cool the mixture to room temperature.

  • The solid product that separates out is collected by filtration.

  • Wash the solid with water and recrystallize from ethanol to yield pure 6-Bromo-2-hydrazino-1,3-benzothiazole.[4]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_step2 Step 2: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole A 4-Bromoaniline + Potassium Thiocyanate B Dissolve in Glacial Acetic Acid A->B Reagents C Cool to 10°C B->C Preparation D Add Bromine Solution C->D Reaction E Stir at Room Temperature D->E Completion F Precipitation in Water E->F Work-up G Filter and Recrystallize F->G Purification H 2-Amino-6-bromobenzothiazole G->H Product I 2-Amino-6-bromobenzothiazole K Mix in Ethylene Glycol I->K Starting Material J Hydrazine Hydrate + Conc. HCl J->K Reagents L Reflux for 3 hours K->L Reaction M Cool to Room Temperature L->M Work-up N Filter and Recrystallize M->N Purification O 6-Bromo-2-hydrazino-1,3-benzothiazole N->O Final Product

Caption: Synthetic workflow for 6-Bromo-2-hydrazino-1,3-benzothiazole.

References

The Role of 6-Bromo-2-benzothiazolinone Derivatives in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Within this landscape, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have garnered significant attention for their diverse and potent biological activities.[1][2] Among these, derivatives of 6-Bromo-2-benzothiazolinone are emerging as a promising class of compounds in the synthesis of novel antimicrobial agents. Their unique structural features offer a versatile platform for chemical modification to enhance efficacy against a broad spectrum of bacterial and fungal pathogens.[3][4]

This document provides detailed application notes and protocols for the synthesis and antimicrobial evaluation of agents derived from this compound, intended to guide researchers in this critical area of drug discovery.

Antimicrobial Activity of Bromo-Substituted Benzothiazole Derivatives

The introduction of a bromine atom at the 6-position of the benzothiazole ring has been shown to be a key determinant of the antimicrobial efficacy of these compounds. The following tables summarize the antimicrobial activity of various bromo-substituted benzothiazole derivatives against a range of pathogenic microorganisms.

Table 1: Antibacterial Activity of Bromo-Substituted Benzothiazole Derivatives (Zone of Inhibition)

CompoundConcentrationBacillus subtilis (mm)Staphylococcus aureus (mm)Escherichia coli (mm)Reference
Compound A1-22, 28, 33--[5]
Compound A2-21, 26, 32--[5]
Compound B1-20, 24, 26--[5]
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one--10-1610-16[6]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one--10-1610-16[6]
Norfloxacin (Standard)-38, 42, 48--[5]

Table 2: Antibacterial and Antifungal Activity of Benzothiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus nigerReference
Compound 350-20025-20025-100--[7]
Compound 450-20025-20025-100--[7]
Compound A0715.6-7.81--[3]
Kanamycin (Standard)-----[4]
Ciprofloxacin (Standard)--12.5--[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of these potential antimicrobial agents.

Synthesis Protocols

Protocol 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

This protocol outlines the synthesis of a key intermediate, 6-bromo-1,3-benzothiazol-2-amine, from 4-bromoaniline.[8]

  • Reactants: 4-bromoaniline, potassium thiocyanate, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve 4-bromoaniline in glacial acetic acid.

    • Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the mixture into ice-cold water.

    • Filter the resulting precipitate, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain 6-bromo-1,3-benzothiazol-2-amine.[8]

Protocol 2: Synthesis of 2,6-dibromo benzothiazole

This protocol describes the synthesis of 2,6-dibromo benzothiazole using N-bromosuccinimide as a brominating agent.[9]

  • Reactants: Benzothiazole, chloroform, N-bromosuccinimide, titanium dioxide.

  • Procedure:

    • Dissolve benzothiazole in chloroform in a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser.

    • Stir and reflux the mixture at 45°C-55°C.

    • Add N-bromosuccinimide and titanium dioxide to the mixture and continue the reaction for 9-15 hours.

    • Cool the reaction solution to room temperature and filter.

    • Wash the filtrate with a saturated sodium bicarbonate solution.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain a light yellow solid.

    • Recrystallize the solid from isopropanol to yield white crystals of 2,6-dibromo benzothiazole.[9]

Antimicrobial Screening Protocols

Protocol 3: Agar Well Diffusion Method

This method is a standard technique for preliminary screening of antimicrobial activity.[1][10]

  • Materials: Mueller-Hinton Agar (MHA) plates, standardized bacterial or fungal inoculum (0.5 McFarland turbidity), sterile cotton swabs, sterile cork borer, test compound solution, positive control (e.g., Ciprofloxacin, Norfloxacin), and a solvent control (e.g., DMSO).[1][10]

  • Procedure:

    • Inoculate the entire surface of the MHA plates evenly with the microbial suspension using a sterile cotton swab.[1]

    • Allow the plates to dry for a few minutes.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10]

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[10]

    • Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.[10]

    • Measure the diameter of the zone of inhibition in millimeters.[1]

Protocol 4: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.[7]

  • Materials: 96-well microtiter plates, sterile broth, standardized microbial inoculum, test compound stock solution.

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[10]

    • Add 100 µL of the test compound stock solution to the first well of each test row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row.

    • Add the standardized microbial inoculum to each well.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Visualizing Synthesis and Mechanisms

Diagrams illustrating the synthetic pathways and proposed mechanisms of action can aid in understanding the structure-activity relationships and the biological targets of these compounds.

G General Synthesis Pathway for 6-Bromo-2-aminobenzothiazole Derivatives A 4-Bromoaniline C 6-Bromo-2-aminobenzothiazole A->C Cyclization B Potassium Thiocyanate + Bromine (in Glacial Acetic Acid) B->C D Further Chemical Modifications (e.g., acylation, condensation) C->D E Antimicrobial Agents (Substituted this compound Derivatives) D->E

Caption: Synthetic route to 6-bromo-2-aminobenzothiazole derivatives.

G Proposed Mechanism of Action: Dihydroorotase Inhibition A This compound Derivative C Inhibition of Enzyme Activity A->C B Dihydroorotase Enzyme (Bacterial) B->C D Disruption of Pyrimidine Biosynthesis C->D E Inhibition of Bacterial Growth D->E

Caption: Inhibition of dihydroorotase by benzothiazole derivatives.

Mechanism of Action

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, several studies point towards the inhibition of essential bacterial enzymes. One key target identified for benzothiazole derivatives is dihydroorotase, an enzyme crucial for pyrimidine biosynthesis in bacteria.[4][7] By inhibiting this enzyme, these compounds effectively disrupt DNA and RNA synthesis, leading to the cessation of bacterial growth.[7] The structure-activity relationship studies suggest that the nature and position of substituents on the benzothiazole ring are critical for their interaction with molecular targets and, consequently, their antimicrobial potency.[3][4] Further research, including molecular docking studies, continues to unravel the intricate interactions between these compounds and their microbial targets, paving the way for the rational design of more potent and specific antimicrobial agents.[1]

References

Application Notes and Protocols: 6-Bromo-2-benzothiazolinone in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-benzothiazolinone as a precursor for novel anticancer agents. Detailed protocols for the synthesis of two promising classes of compounds, 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives and 2-hydrazone-bridged 6-bromobenzothiazoles, are provided, along with their biological activities and mechanisms of action.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The benzothiazole scaffold serves as a versatile pharmacophore, and its substitution at various positions can lead to compounds with potent and selective anticancer efficacy. This compound is a key starting material that, through chemical modification, can be converted into versatile intermediates like 6-bromo-2-aminobenzothiazole and 6-bromo-2-hydrazinylbenzothiazole. These intermediates are pivotal in the synthesis of more complex molecules with significant antitumor potential. This document details the synthesis, biological evaluation, and mechanism of action of anticancer compounds derived from this valuable precursor.

Data Presentation: Anticancer Activity of 6-Bromobenzothiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds derived from 6-bromo-2-aminobenzothiazole.

Table 1: Anticancer Activity of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
45 A549 (Lung Carcinoma)0.44[1][2][3]
Lead Compound 16h A549 (Lung Carcinoma)8.27[3]

Table 2: Anticancer Activity of 2-Hydrazone-Bridged 6-Chlorobenzothiazole Derivatives *

Compound IDCancer Cell LineIC50 (µM)Reference
38 Capan-1 (Pancreatic Adenocarcinoma)0.6[4]
38 NCI-H460 (Non-small cell lung cancer)0.9[4]
Derivatives 45–52 Various Cell Lines1.3–12.8[4]

Note: Data for 6-chloro derivatives are presented as a close structural analog to the 6-bromo derivatives, highlighting the potential of this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final anticancer compounds are provided below.

Protocol 1: Synthesis of 6-bromo-2-aminobenzothiazole from 4-bromoaniline

This protocol describes the synthesis of the key intermediate, 6-bromo-2-aminobenzothiazole, from a commercially available starting material.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 10-12 hours.[5]

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-2-aminobenzothiazole.[6][7]

Protocol 2: Synthesis of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives

This protocol outlines the synthesis of a potent anticancer compound (Compound 45) starting from 2-amino-5-bromobenzothiazole (a positional isomer of the product from Protocol 1, demonstrating the general applicability of the method).

Step 1: Synthesis of the Boronic Ester Intermediate

  • In a reaction vessel, combine 2-amino-5-bromobenzothiazole, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane.

  • Add [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex as a catalyst.

  • Heat the mixture at 100°C overnight.

Step 2: Suzuki Coupling

  • To the reaction mixture from Step 1, add the appropriate bromo-quinazolinone derivative.

  • Continue heating under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the final 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative.

Protocol 3: Synthesis of 2-Hydrazone-Bridged 6-Bromobenzothiazoles

This protocol describes a solvent-free mechanochemical approach for the synthesis of hydrazone derivatives.

Step 1: Synthesis of 6-bromo-2-hydrazinylbenzothiazole

  • Reflux 6-bromo-2-aminobenzothiazole with hydrazine hydrate in ethylene glycol with a catalytic amount of concentrated hydrochloric acid for 6 hours.[4]

  • Cool the reaction mixture to room temperature and continue stirring overnight.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain 6-bromo-2-hydrazinylbenzothiazole.

Step 2: Synthesis of Hydrazone Derivatives

  • In a mortar, grind 6-bromo-2-hydrazinylbenzothiazole with the desired O-alkylated benzaldehyde.

  • The reaction proceeds via mechanochemical activation, yielding the 2-hydrazone-bridged benzothiazole derivative.

  • The stereostructure of the E-isomers can be confirmed by 2D NOESY spectroscopy.[4]

Mandatory Visualizations

Logical Workflow: From this compound to Anticancer Compounds

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Anticancer Compounds A This compound B 6-Bromo-2-aminobenzothiazole A->B Amination (Plausible) C 6-Bromo-2-hydrazinylbenzothiazole B->C Hydrazinolysis D 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives B->D Multi-step Synthesis E 2-Hydrazone-Bridged 6-Bromobenzothiazoles C->E Condensation

Caption: Synthetic pathways from this compound to anticancer compounds.

Signaling Pathway: Inhibition of the ALK/PI3K/AKT Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Compound 45 (Quinazolinone Derivative) Inhibitor->ALK Inhibition

Caption: Mechanism of action of Compound 45 via ALK/PI3K/AKT pathway inhibition.[1][8][9]

Mechanism of Action

The anticancer activity of the synthesized benzothiazole derivatives stems from their ability to interfere with critical cellular processes.

6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives , such as compound 45, have been shown to exert their effects by inhibiting the ALK/PI3K/AKT signaling pathway.[1][3] This pathway is crucial for regulating cell growth, proliferation, and survival.[10][11] By inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, these compounds can disrupt downstream signaling, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[1]

2-Hydrazone-bridged benzothiazoles are another class of compounds with significant antiproliferative activity. While the exact mechanism for the 6-bromo derivatives requires further investigation, related benzothiazole-hydrazone hybrids have been reported to act as potent EGFR inhibitors.[4] The hydrazone linkage at the C-2 position of the benzothiazole ring is believed to be crucial for their antitumor activity.[4]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel benzothiazole-based anticancer agents. The synthetic protocols provided herein offer robust methods for accessing diverse chemical scaffolds. The significant in vitro anticancer activities of the resulting compounds, coupled with an understanding of their mechanisms of action, highlight the potential of this chemical class in the development of new cancer therapeutics. Further optimization of these lead compounds could pave the way for the discovery of potent and selective anticancer drugs.

References

Application Notes and Protocols for Monitoring Reactions of 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 6-Bromo-2-benzothiazolinone. The protocols described herein utilize common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, to provide quantitative data on reaction kinetics and product formation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. It serves as a versatile scaffold for the synthesis of a variety of derivatives with potential biological activities. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final products. The following protocols offer robust methods for real-time or time-point analysis of reactions involving this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for monitoring the progress of a chemical reaction. By separating the reactant (this compound), products, and any intermediates, the concentration of each species can be determined over time.

Experimental Protocol: HPLC Analysis

Objective: To quantify the consumption of this compound and the formation of product(s) over the course of a reaction.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard of this compound (purity ≥97%)[1]

  • Reaction mixture aliquots

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in the diluent.

    • From the stock solution, prepare a series of calibration standards at concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 950 µL) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • A gradient elution is recommended to ensure separation of all components.

    • The UV detector wavelength should be set to a value where both the reactant and the expected product have significant absorbance. A preliminary UV scan of the starting material and product is advised. A wavelength of 240 nm can be a good starting point.[2]

  • Data Analysis:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration for this compound.

    • Inject the prepared samples from the reaction time points.

    • Quantify the concentration of this compound and any new product peaks by comparing their peak areas to the standard curve.

    • Plot the concentration of the reactant and product(s) as a function of time to monitor the reaction progress.

Data Presentation: HPLC
Time (minutes)This compound Concentration (mg/mL)Product Concentration (mg/mL)Percent Conversion (%)
00.5000.0000
150.3750.12525
300.2500.25050
600.1250.37575
1200.0250.47595

Note: The above data is illustrative. Actual results will vary based on the specific reaction.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Filter_Sample Filter Sample Quench->Filter_Sample HPLC HPLC System Filter_Sample->HPLC Inject Standard Prepare Standards Standard->HPLC Inject for Calibration Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Plot Plot Reaction Progress Quantification->Plot

Caption: Workflow for monitoring reaction progress using HPLC.

Method 2: UV-Vis Spectrophotometry

For reactions where there is a significant change in the UV-Vis absorbance spectrum between the reactant and the product, spectrophotometry offers a simple and continuous method for monitoring reaction progress.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To monitor the change in absorbance at a specific wavelength to determine the rate of reaction.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound

  • Reaction reagents and solvent

Procedure:

  • Wavelength Selection:

    • Obtain the UV-Vis absorbance spectra of the starting material (this compound) and the purified product in the reaction solvent.

    • Identify a wavelength (λmax) where the product has a strong absorbance and the starting material has a weak absorbance, or vice versa.

  • Reaction Setup:

    • Initiate the reaction directly in a quartz cuvette placed inside the temperature-controlled cell holder of the spectrophotometer.

    • Alternatively, start the reaction in a separate vessel and transfer an aliquot to a cuvette for measurement at discrete time intervals.

  • Data Acquisition:

    • Set the spectrophotometer to record the absorbance at the selected λmax over time.

    • For kinetic studies, it is often preferable to monitor the initial phase of the reaction where the change in absorbance is linear.

  • Data Analysis:

    • Plot the absorbance versus time.

    • If the reaction follows first-order kinetics, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The rate constant (k) can be determined from the slope of the linear plot.

Data Presentation: Spectrophotometry
Time (seconds)Absorbance at λmax
00.100
300.250
600.380
900.490
1200.580
1800.720
2400.810
3000.870

Note: The above data is illustrative. Actual results will vary based on the specific reaction and concentrations.

Visualization: Spectrophotometric Monitoring Principle

Spectrophotometry_Principle cluster_reaction Reaction in Cuvette cluster_measurement Spectrophotometer cluster_output Data Output Reactant 6-Bromo-2- benzothiazolinone Product Product Reactant->Product Reaction Light Light Source Cuvette Cuvette Light->Cuvette I₀ Detector Detector Cuvette->Detector I Absorbance Absorbance vs. Time Plot Detector->Absorbance

Caption: Principle of spectrophotometric reaction monitoring.

Application: Synthesis of a Hypothetical Derivative

The following section describes a hypothetical reaction to illustrate the application of the monitoring protocols.

Reaction: N-alkylation of this compound with an alkyl halide.

Reactants:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetonitrile)

Monitoring Strategy:

  • HPLC: This is the preferred method as it can resolve the starting material, the N-alkylated product, and any potential O-alkylated side-product.

  • Spectrophotometry: This method can be used if there is a distinct shift in the λmax between the reactant and the product. A preliminary spectral analysis would be required to determine feasibility.

Visualization: Hypothetical Reaction Pathway

Reaction_Pathway Reactant1 This compound Product N-Alkylated Product Reactant1->Product Reactant2 Alkyl Halide Reactant2->Product Base Base Base->Product

Caption: Hypothetical N-alkylation of this compound.

Conclusion

The choice of monitoring method will depend on the specific reaction, the available equipment, and the information required. HPLC provides detailed quantitative data on all components of a reaction mixture, while UV-Vis spectrophotometry offers a simpler, often continuous, method for determining reaction rates. For reliable and accurate results, proper validation of the analytical method is recommended.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2-benzothiazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Bromo-2-benzothiazolinone and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents. The following sections detail the synthetic methodologies appropriate for larger-scale production, key reaction parameters, and purification techniques.

Overview of Synthetic Strategy

The synthesis of this compound derivatives on a larger scale necessitates robust and reproducible methods. A common and efficient route involves the synthesis of the key intermediate, 6-bromo-2-aminobenzothiazole, followed by its conversion to the desired benzothiazolinone core and subsequent derivatization.

General Synthetic Workflow:

Synthetic Workflow A 4-Bromoaniline D 6-Bromo-2-aminobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine C->D F This compound D->F E E Hydrolysis H This compound Derivatives F->H G G Derivatization (e.g., Alkylation, Acylation) Apoptosis_Pathway cluster_0 Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 BTD This compound Derivative BTD->Bax Activates BTD->Bcl2 Inhibits Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation BTD This compound Derivative BTD->PI3K Inhibits BTD->Akt Inhibits BTD->mTOR Inhibits

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromo-2-benzothiazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 6-bromo-2-benzothiazolinone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve potential experimental challenges.

Q1: My yield of 2-amino-6-bromobenzothiazole (the intermediate) is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of the intermediate, 2-amino-6-bromobenzothiazole, are frequently reported. Common causes and their solutions are outlined below:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration, typically 10-12 hours, while maintaining a low temperature (below 10°C) during the bromine addition.

  • Suboptimal Temperature Control: The initial reaction of 4-bromoaniline with potassium thiocyanate and bromine is exothermic. It is crucial to maintain a temperature below 10°C during the dropwise addition of bromine in glacial acetic acid to prevent side reactions.

  • Improper Bromine Addition: The bromine solution should be added slowly and dropwise with vigorous stirring to ensure localized concentration of bromine is minimized, which can otherwise lead to undesired side products.

  • Loss During Work-up: Ensure complete precipitation of the product by adding a sufficient amount of cold water and neutralizing with a concentrated base like sodium hydroxide until the solution is alkaline.

Q2: I am observing the formation of a dark-colored, tar-like substance during the synthesis of the intermediate. What is this and how can I avoid it?

A2: The formation of dark, resinous materials is likely due to oxidation and polymerization side reactions. To mitigate this:

  • Maintain strict temperature control as mentioned above.

  • Ensure the glacial acetic acid used as a solvent is of high purity and free of oxidizing impurities.

  • Work-up the reaction mixture promptly after the reaction is complete to avoid prolonged exposure to acidic conditions.

Q3: The conversion of 2-amino-6-bromobenzothiazole to this compound via diazotization and hydrolysis is not proceeding as expected. What are the critical parameters to control?

A3: The diazotization and subsequent hydrolysis are sensitive reactions. Key parameters include:

  • Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. It is imperative to maintain the reaction temperature between 0-5°C using an ice-salt bath.

  • Acid Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric or sulfuric acid, is necessary to generate the nitrous acid in situ and to keep the reaction medium acidic, which stabilizes the diazonium salt.

  • Slow Addition of Sodium Nitrite: The sodium nitrite solution must be added dropwise and slowly to the acidic solution of the amine to control the reaction rate and temperature.

  • Hydrolysis Conditions: The hydrolysis of the diazonium salt to the desired benzothiazolinone requires heating. The temperature and duration of heating need to be carefully controlled to ensure complete conversion without decomposition of the product.

Q4: My final product, this compound, is impure. What are the likely impurities and how can I purify it?

A4: Common impurities may include unreacted 2-amino-6-bromobenzothiazole, and side-products from the diazotization reaction. The most effective method for purification is recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 2,6-dibromobenzothiazole (An Alternative Precursor) .[1]

ParameterCondition 1Condition 2Condition 3
Starting Material BenzothiazoleBenzothiazoleBenzothiazole
Brominating Agent N-BromosuccinimideN-BromosuccinimideN-Bromosuccinimide
Catalyst Titanium DioxideTitanium DioxideTitanium Dioxide
Solvent ChloroformChloroformChloroform
Temperature (°C) 555045
Reaction Time (h) 131511
Yield (%) 74.476.975.8
Purity (%) 99.499.499.3

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-bromobenzothiazole

This protocol is adapted from a common synthetic method for 2-aminobenzothiazoles.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (0.025 mol) and potassium thiocyanate (0.05 mol) in glacial acetic acid (70 mL).

  • Cooling: Cool the mixture to below 10°C in an ice bath.

  • Bromination: Prepare a solution of bromine (1.2 mL) in glacial acetic acid (10 mL). Add this solution dropwise to the cooled reaction mixture over a period of at least 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into cold water. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline, leading to the precipitation of the product.

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be purified by recrystallization from ethanol to yield 2-amino-6-bromobenzothiazole. The reported yield for this reaction is approximately 64%.[4]

Protocol 2: Synthesis of this compound via Diazotization and Hydrolysis

This protocol is based on established methods for the conversion of 2-aminobenzothiazoles to their corresponding 2-benzothiazolinones.

  • Diazotization:

    • In a beaker, prepare a solution of 2-amino-6-bromobenzothiazole (0.005 mol) in a mixture of concentrated hydrochloric acid (5 mL), glacial acetic acid (20 mL), and water (25 mL).

    • Cool this solution to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (0.005 mol) in cold water (5 mL).

    • Add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature.

  • Hydrolysis:

    • Gently heat the diazonium salt solution. The temperature should be carefully increased and monitored. The evolution of nitrogen gas will be observed.

    • Once the gas evolution ceases, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude this compound can be purified by recrystallization from ethanol or a similar suitable solvent.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthetic_Pathway A 4-Bromoaniline B 2-amino-6-bromobenzothiazole A->B KSCN, Br2 Glacial Acetic Acid C This compound B->C 1. NaNO2, HCl, 0-5°C 2. H2O, Heat

Caption: Synthetic route from 4-bromoaniline to this compound.

Diagram 2: Experimental Workflow for Synthesis

Experimental_Workflow start Start step1 Dissolve 4-bromoaniline and KSCN in glacial acetic acid start->step1 step2 Cool to <10°C step1->step2 step3 Add Bromine solution dropwise step2->step3 step4 Stir for 12 hours at room temperature step3->step4 step5 Precipitate with water and neutralize step4->step5 step6 Filter and recrystallize intermediate step5->step6 step7 Diazotization of intermediate (NaNO2, HCl, 0-5°C) step6->step7 step8 Hydrolyze diazonium salt with heat step7->step8 step9 Filter and recrystallize final product step8->step9 end End step9->end

Caption: Step-by-step workflow for the synthesis of this compound.

Diagram 3: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common synthesis issues.

References

Common byproducts in the synthesis of 6-Bromo-2-benzothiazolinone and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-benzothiazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound typically involve the cyclization of a substituted aminophenol or aminothiophenol derivative. Two common routes are:

  • From 4-Bromo-2-aminophenol: This route involves the reaction of 4-bromo-2-aminophenol with a thiocarbonyl source, such as potassium ethyl xanthate or carbon disulfide, followed by intramolecular cyclization.

  • From 2-Amino-5-bromothiophenol: This pathway utilizes the reaction of 2-amino-5-bromothiophenol with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole to form the benzothiazolinone ring.

Q2: What is a common dimeric impurity observed during related benzothiazole syntheses?

A2: In syntheses involving hydrazine derivatives of bromo-benzothiazoles, the formation of a high-melting point, insoluble byproduct, bis(6-bromo-1,3-benzothiazol-2-yl)hydrazine, has been reported.[1] While not a direct byproduct in the primary synthesis of this compound, its formation highlights the potential for dimerization in related structures under certain conditions.

Q3: How can I purify the crude this compound product?

A3: The most common method for the purification of crude this compound is recrystallization.[2] Suitable solvent systems include ethanol, isopropanol, or mixtures of ethanol and water. Column chromatography on silica gel can also be employed for higher purity requirements.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Cyclization - Ensure the reaction is heated to the optimal temperature for a sufficient duration as specified in the protocol. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Suboptimal pH - The pH of the reaction medium can be critical for the cyclization step. Adjust the pH according to the specific protocol, often requiring acidic or basic conditions to facilitate the reaction.
Poor Quality Starting Materials - Verify the purity of the starting materials (e.g., 4-Bromo-2-aminophenol or 2-Amino-5-bromothiophenol) by melting point, NMR, or other appropriate analytical techniques. Impurities can interfere with the reaction.
Product Loss During Work-up - During aqueous work-up, ensure the pH is adjusted to precipitate the product completely. - When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Issue 2: Formation of a Poly-brominated Byproduct
Potential Cause Recommended Solution
Harsh Brominating Conditions (if applicable in the synthesis of precursors) - When preparing brominated precursors, the use of strong brominating agents like molecular bromine (Br₂) can lead to over-bromination.
Excess Brominating Agent - Use a milder brominating agent such as N-bromosuccinimide (NBS) for better control. - Carefully control the stoichiometry of the brominating agent to avoid excess that can lead to di- or poly-brominated species.
Elevated Reaction Temperature - Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity for mono-bromination.
Issue 3: Presence of Unreacted Starting Materials in the Final Product
Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature - Increase the reaction time or temperature as guided by reaction monitoring (TLC). - Ensure efficient stirring to promote contact between reactants.
Reagent Decomposition - Some reagents, like phosgene or triphosgene, are sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Stoichiometry Imbalance - Accurately measure the molar equivalents of all reactants as specified in the protocol.

Synthesis and Byproduct Formation Pathways

The following diagram illustrates a common synthetic route to this compound and highlights the formation of potential byproducts.

Synthesis_Byproducts cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Potential Byproducts 4_bromo_2_aminophenol 4-Bromo-2-aminophenol polybrominated Poly-brominated Species 4_bromo_2_aminophenol->polybrominated Over-bromination (in precursor synthesis) xanthate Potassium Ethyl Xanthate intermediate Thiocarbamate Intermediate xanthate->intermediate product This compound intermediate->product Intramolecular Cyclization unreacted_sm Unreacted Starting Material intermediate->unreacted_sm Incomplete Reaction dimer Dimeric Byproducts intermediate->dimer Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

Experimental Protocols

Synthesis of this compound from 4-Bromo-2-aminophenol

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 4-Bromo-2-aminophenol

  • Potassium ethyl xanthate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-aminophenol (1.0 eq) in ethanol.

  • Add potassium ethyl xanthate (1.2 eq) to the solution and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Filter the precipitate, wash with water, and then dissolve it in a dilute sodium hydroxide solution.

  • Reprecipitate the product by adding dilute hydrochloric acid until the solution is neutral.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Troubleshooting Workflow for Byproduct Minimization

The following workflow provides a logical approach to minimizing byproduct formation during the synthesis.

Troubleshooting_Workflow check_purity 1. Verify Purity of Starting Materials check_conditions 2. Review Reaction Conditions check_purity->check_conditions optimize_temp 2a. Optimize Temperature check_conditions->optimize_temp optimize_time 2b. Optimize Reaction Time check_conditions->optimize_time optimize_reagents 2c. Check Reagent Stoichiometry and Addition Rate check_conditions->optimize_reagents check_atmosphere 3. Ensure Inert Atmosphere (if required) optimize_reagents->check_atmosphere purification 4. Optimize Purification Protocol check_atmosphere->purification recrystallization 4a. Recrystallization (test different solvents) purification->recrystallization chromatography 4b. Column Chromatography purification->chromatography end Pure this compound recrystallization->end chromatography->end

Caption: A systematic workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purification of Crude 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Bromo-2-benzothiazolinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude this compound is a discolored powder (e.g., yellow, brown, or pink). What are the likely impurities?

A1: Discoloration in the crude product often indicates the presence of residual reactants, byproducts, or degradation products. Based on the common synthesis route from 2-benzothiazolinone and bromine, potential impurities include:

  • Unreacted 2-benzothiazolinone: The starting material may not have fully reacted.

  • Poly-brominated species: Over-bromination can lead to the formation of di- or tri-brominated benzothiazolinones.

  • Oxidized byproducts: Exposure to air and light can lead to colored impurities.

  • Residual bromine: Traces of bromine can impart a yellowish or brownish color.

Q2: I am attempting to recrystallize my crude product, but it is not dissolving in the hot solvent. What should I do?

A2: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: The chosen solvent may not have sufficient solvating power for this compound, even at elevated temperatures. Benzothiazole derivatives often exhibit good solubility in polar aprotic solvents and alcohols. Consider solvents like isopropanol, ethanol, acetone, or ethyl acetate.

  • Insufficient Solvent: You may not be using enough solvent. Add small increments of the hot solvent to your crude material until it fully dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery.

Q3: After dissolving the compound and cooling the solution, no crystals are forming. What are the possible reasons and solutions?

A3: The absence of crystal formation upon cooling can be attributed to several factors:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur. You can try to slowly evaporate some of the solvent to increase the concentration.

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.

    • Troubleshooting Steps:

      • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.

      • Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Adjust Temperature: Reheat the solution to dissolve the oil, and then allow it to cool more slowly.

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. Alternatively, add a "poorer" solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

Q5: My purified product is still colored after recrystallization. How can I remove colored impurities?

A5: If your product remains colored after recrystallization, you can try using activated charcoal.

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Use a minimal amount, as it can also adsorb some of your desired product. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q6: Column chromatography of my compound is resulting in significant tailing of the product peak. How can I improve the separation?

A6: Tailing is a common issue when purifying compounds with polar functional groups like the amide in this compound on silica gel.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. This can help to reduce interactions with the silica gel and improve peak shape.

    • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity.

Data Presentation

The following table summarizes typical purification parameters for a related compound, 2,6-dibromo benzothiazole, which can serve as a starting point for optimizing the purification of this compound.[1]

ParameterValueReference
Recrystallization SolventIsopropanol[1]
Purity after Recrystallization>99%[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: For a starting point, use silica gel as the stationary phase. To select an appropriate eluent system, perform thin-layer chromatography (TLC) analysis of the crude material using various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Run the column by passing the eluent through it. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Purity < 98% PureProduct Pure Product PurityAnalysis->PureProduct Purity > 98%

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Product Oils Out Issue->OilingOut Yes ColoredProduct Product Still Colored Issue->ColoredProduct Yes Success Successful Crystallization Issue->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Seed Add Seed Crystal NoCrystals->Seed Scratch Scratch Flask NoCrystals->Scratch SlowCool Cool Slowly OilingOut->SlowCool ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Charcoal Use Activated Charcoal ColoredProduct->Charcoal Concentrate->Issue Seed->Issue Scratch->Issue SlowCool->Issue ChangeSolvent->Issue Charcoal->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low yield in the bromination of 2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the bromination of 2-benzothiazolinone, with a primary focus on addressing low reaction yields.

Troubleshooting Guide: Low Yield

This guide addresses specific issues that can lead to low yields and offers potential causes and solutions in a question-and-answer format.

Q1: My bromination reaction has a very low yield of the desired product. What are the most common initial checks?

A1: Low yield is a frequent issue in electrophilic aromatic substitutions of heterocyclic compounds. The first step is to analyze the reaction mixture thoroughly.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. An incomplete reaction is a common cause of low yield.[1]

  • Identify Byproducts: Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify the presence of major byproducts. Common issues include the formation of multiple brominated products (poor regioselectivity) or over-bromination (di- or tri-brominated products).[1][2]

  • Check Starting Material Purity: Ensure the 2-benzothiazolinone starting material is pure and dry. Impurities can interfere with the reaction.

Q2: TLC analysis shows significant unreacted starting material even after a prolonged reaction time. How can I drive the reaction to completion?

A2: If the reaction is incomplete, several factors related to reactivity and conditions could be the cause.

  • Optimize Temperature: Some brominations proceed well at room temperature over an extended period, while others may require gentle heating to overcome the activation energy.[1] However, be cautious, as higher temperatures can also promote side reactions.[3]

  • Choice of Brominating Agent: If using a mild brominating agent like N-Bromosuccinimide (NBS) results in a sluggish reaction, switching to a more reactive agent like elemental bromine (Br₂) might improve conversion.[2] Conversely, if using Br₂ leads to decomposition, a milder reagent is preferable.

  • Solvent Effects: The choice of solvent is crucial. While glacial acetic acid is common, its high polarity can sometimes favor competing side reactions.[1][2] Experimenting with less polar solvents like 1,2-dimethoxyethane (DME) or chloroform might be beneficial.[1][4]

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of several byproducts. What causes this and how can it be minimized?

A3: The formation of multiple products typically points to issues with selectivity (regioselectivity or over-bromination).

  • Control Stoichiometry: To avoid over-bromination, carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents of the agent.[2][3] Adding the reagent slowly or in portions can also help maintain control.

  • Use a Milder Brominating Agent: Highly reactive agents like Br₂ are more likely to cause multiple substitutions. Using a milder and easier-to-handle reagent like NBS can provide better control and selectivity.[1][2][3]

  • Lower the Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) often increase selectivity by favoring the kinetic product and disfavoring pathways that lead to multiple brominations.[1][2]

  • Solvent Polarity: Highly polar solvents can stabilize the charged intermediates in electrophilic substitution, potentially favoring further bromination.[3] Using less polar solvents can help minimize this effect.[3]

Frequently Asked Questions (FAQs)

Q: Which brominating agents are most effective for 2-benzothiazolinone?

A: The choice of brominating agent depends on the desired reactivity and selectivity.

  • Elemental Bromine (Br₂): A strong and effective brominating agent, often used in solvents like glacial acetic acid or chloroform.[1] It is highly reactive and may lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine. It is often the preferred reagent for controlled mono-bromination and can offer better selectivity.[1][2][3]

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): An electrophilic bromine source that can be used under mild conditions and may help minimize the formation of certain side products.[1]

Q: Where does bromination typically occur on the 2-benzothiazolinone ring?

A: Electrophilic aromatic substitution on the benzothiazole ring system is directed by the existing functional groups. The heteroatoms and the lactam moiety influence the electron density of the benzene ring. While specific regioselectivity for 2-benzothiazolinone requires experimental determination, substitution often occurs at the 6-position. The position of bromination is highly dependent on reaction conditions, including the solvent and the brominating agent used.[1]

Q: How does solvent choice impact the reaction?

A: The solvent plays a critical role. Polar solvents can sometimes favor competing ring bromination reactions.[1] For instance, studies on related benzothiazole structures have shown that highly polar solvents like acetic acid, methanol, and DMSO can lead to lower yields of the desired product compared to moderately polar or halogenated solvents, presumably due to competing side reactions.[2][5]

Data Summary

The following table summarizes the influence of different reagents and conditions on the outcomes of bromination for benzothiazole-related structures.

ParameterReagent/ConditionPotential Outcome on Yield & SelectivityReference
Brominating Agent Elemental Bromine (Br₂)High reactivity, can lead to higher conversion but may decrease selectivity (over-bromination).[1]
N-Bromosuccinimide (NBS)Milder, often provides better selectivity for mono-bromination, reducing byproducts. Preferred for controlled reactions.[1][2][3]
Stoichiometry > 1.1 equivalentsIncreased risk of di- or tri-brominated products, leading to lower yield of the desired mono-bromo product.[2][3]
1.0 - 1.1 equivalentsOptimal for achieving mono-bromination.[2][3]
Temperature High TemperatureMay increase reaction rate but often decreases selectivity and can promote side reactions like sulfonation (if sulfuric acid is present).[1][3]
Low Temperature (0 °C)Generally improves selectivity for the desired isomer.[1][2]
Solvent Polar (e.g., Acetic Acid, Methanol)Can favor competing side reactions and over-bromination.[1][2][5]
Less Polar (e.g., DME, Chloroform)Can help minimize over-bromination and improve selectivity.[1][3]

Experimental Protocols

The following are generalized protocols for the bromination of benzothiazole derivatives, which can be adapted for 2-benzothiazolinone. Optimization will be required.

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This is a classical method for aromatic bromination.

  • Dissolution: Dissolve 2-benzothiazolinone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between 0 °C and 5 °C.

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice water. If necessary, neutralize the acid with a base like sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to elemental bromine.[1]

  • Setup: In a round-bottom flask, combine 2-benzothiazolinone (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME) or chloroform.[1][4]

  • Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting residue by column chromatography.

Visual Guides

G start Start: Dissolve 2-Benzothiazolinone add_reagent Add Brominating Agent (e.g., NBS in DME) start->add_reagent react Stir at Controlled Temp (e.g., RT, 24h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Dry & Evaporate Solvent workup->purify column Purify by Column Chromatography purify->column product Final Product column->product

Caption: General experimental workflow for the bromination of 2-benzothiazolinone.

G start Problem: Low Yield check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc incomplete Observation: High % of Starting Material check_tlc->incomplete Incomplete Reaction byproducts Observation: Multiple Byproducts check_tlc->byproducts Poor Selectivity sol_incomplete_1 Solution: Increase Reaction Time or Temperature incomplete->sol_incomplete_1 sol_incomplete_2 Solution: Use More Reactive Brominating Agent (Br₂) incomplete->sol_incomplete_2 sol_byproducts_1 Solution: Use Milder Agent (NBS) byproducts->sol_byproducts_1 sol_byproducts_2 Solution: Lower Reaction Temp (0 °C) byproducts->sol_byproducts_2 sol_byproducts_3 Solution: Control Stoichiometry (1.0-1.1 equiv.) byproducts->sol_byproducts_3

Caption: Troubleshooting logic for addressing low yield in bromination reactions.

References

Preventing polymerization during benzothiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on preventing unwanted polymerization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization during benzothiazole synthesis?

Polymerization during benzothiazole synthesis is a common issue that primarily arises from the instability of the 2-aminothiophenol starting material. The main causes include:

  • Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can lead to its oxidation, forming a disulfide dimer. This dimer can further react, initiating the formation of polymeric byproducts.[1] This is often observed as the formation of dark, insoluble, or tar-like materials in the reaction mixture.[1]

  • Harsh Reaction Conditions: High reaction temperatures can promote unwanted side reactions, including polymerization and sulfonation.[1][2]

  • High Reactant Concentrations: Increased concentrations of reactants can raise the probability of intermolecular reactions, which leads to the formation of dimers and oligomers, competing with the desired intramolecular cyclization.[1]

Q2: Are there any recommended polymerization inhibitors for this synthesis?

While the addition of specific polymerization inhibitors is a common strategy in polymer chemistry, for benzothiazole synthesis, the focus is more on preventing the conditions that lead to polymerization.[] The most effective "inhibition" is achieved through careful control of the reaction environment. Key strategies include:

  • Working under an Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to minimize the oxidation of 2-aminothiophenol, a primary cause of polymerization.[1]

  • Use of Antioxidants: While not explicitly termed "polymerization inhibitors" in the context of this specific synthesis, using freshly purified starting materials and maintaining an oxygen-free environment serves a similar purpose by preventing the initial oxidative steps that lead to polymer formation.[1] Phenolic and amine compounds are generally effective polymerization inhibitors in other contexts as they can react with free radicals.[]

Troubleshooting Guide: Polymerization and Side Reactions

This guide addresses specific issues you might encounter during the synthesis of benzothiazoles, offering potential causes and actionable solutions in a question-and-answer format.

Q3: My reaction mixture is turning dark and forming a significant amount of a tar-like, insoluble material. What is happening and how can I prevent it?

A: The formation of a dark, tar-like substance is a strong indicator of polymerization, likely stemming from the oxidation of your 2-aminothiophenol starting material.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxidation of 2-aminothiophenol Use freshly purified 2-aminothiophenol: Purify the starting material by distillation or recrystallization immediately before use to remove oxidized impurities.[1]
Maintain an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the synthesis to prevent contact with oxygen.[1]
Excessively High Temperature Optimize reaction temperature: Avoid overheating the reaction. Consider running the reaction at a lower temperature for a longer duration or using a stepwise heating profile to minimize side reactions.[1][2]
Presence of Oxidizing Impurities Use high-purity reagents and solvents: Ensure all other reagents and the solvent are free from oxidizing contaminants.

Q4: My analysis (e.g., NMR, MS) shows byproducts with a higher molecular weight than my target benzothiazole, suggesting dimerization or oligomerization. How can I favor the desired intramolecular cyclization?

A: The presence of higher molecular weight species indicates that intermolecular reactions are competing with the desired intramolecular cyclization to form the benzothiazole ring.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reactant Concentration Employ high dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization pathway over intermolecular reactions by reducing the probability of reactant molecules encountering each other.[1]
Slow addition of reagents: Adding one of the reactants (e.g., the aldehyde or acyl chloride) slowly to the reaction mixture helps to maintain a low concentration of reactive intermediates, which minimizes the chances of dimerization.[1]
Suboptimal Catalyst Screen different catalysts: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., Lewis acids, mineral acids, or heterogeneous catalysts) to find one that selectively promotes the desired intramolecular cyclization.[1][4]
Incomplete Cyclization Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. Incomplete cyclization can leave reactive intermediates that may then dimerize.[2][5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylbenzothiazole with Polymerization Prevention Measures

This protocol provides a general guideline for synthesizing 2-phenylbenzothiazole, incorporating best practices to minimize polymerization and other side reactions.

Materials:

  • 2-aminothiophenol (freshly distilled)

  • Benzaldehyde

  • Ethanol (anhydrous)

  • Catalyst (e.g., a few drops of glacial acetic acid)[1]

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).[1]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace any air. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous ethanol as the solvent. A starting concentration of 0.1-0.5 M is recommended to favor intramolecular cyclization.[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.[1]

  • Slow Reagent Addition: Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature over a period of 15-30 minutes.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

  • Workup: Once the reaction is complete (typically after a few hours, as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of cold water.

  • Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol or an appropriate solvent to remove impurities. Further purification can be achieved by recrystallization.

Protocol 2: Purification of Benzothiazole Product from Polymeric Byproducts

If polymerization has occurred, the following methods can be used to purify the desired benzothiazole.

  • Recrystallization: This is often the most effective method. Choose a solvent system where the benzothiazole product is soluble at high temperatures but the polymeric byproducts are not, or where the product crystallizes out upon cooling while the impurities remain in solution. Ethanol is often a suitable solvent for recrystallizing 2-substituted benzothiazoles.[5]

  • Acid-Base Extraction: If the benzothiazole product and polymeric impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective purification step.[1]

  • Reprecipitation: This method involves dissolving the polymer-contaminated product in a suitable solvent and then adding a non-solvent to selectively precipitate the desired compound, leaving the more soluble impurities behind.[]

Visual Guides

TroubleshootingWorkflow start_node Problem: Dark, Tar-like Material or High MW Byproducts check_oxidation Check for Oxidation of 2-Aminothiophenol start_node->check_oxidation Primary Suspect check_conditions Review Reaction Conditions start_node->check_conditions Secondary Check solution_inert Implement Solution: - Use fresh 2-aminothiophenol - Work under N2/Ar atmosphere check_oxidation->solution_inert Evidence of Oxidation (e.g., old reagent) solution_dilution Implement Solution: - Use high dilution - Slow reagent addition check_conditions->solution_dilution High Concentration Used solution_temp Implement Solution: - Lower reaction temperature - Monitor with TLC check_conditions->solution_temp High Temperature Used outcome Problem Resolved? solution_inert->outcome solution_dilution->outcome solution_temp->outcome end_success Success: Pure Product outcome->end_success Yes end_fail Consult Further/ Re-evaluate Synthesis Strategy outcome->end_fail No

Caption: Troubleshooting workflow for polymerization issues.

PolymerizationPathway reactant 2-Aminothiophenol (Monomer) intermediate Oxidative Dimerization reactant->intermediate Undesired Path desired_path Intramolecular Cyclization reactant->desired_path Desired Path cause1 Oxygen (Air) cause1->intermediate cause2 High Temperature polymer Polymerization (Insoluble Byproducts) cause2->polymer cause3 High Concentration cause3->polymer Favors Intermolecular Reactions intermediate->polymer product Desired Benzothiazole desired_path->product

Caption: Causes and pathway of polymerization.

References

Technical Support Center: Regioselectivity in 2-Benzothiazolinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-benzothiazolinone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sites of reactivity on the 2-benzothiazolinone scaffold?

A1: 2-Benzothiazolinone is an ambident nucleophile with multiple reactive sites. The primary sites for reactions such as alkylation and acylation are the nitrogen atom (N-functionalization) and the sulfur atom (S-functionalization) of the tautomeric 2-mercaptobenzothiazole form. Additionally, electrophilic substitution can occur on the benzene ring at the C4, C5, C6, and C7 positions. The relative reactivity of these sites is influenced by steric and electronic factors.

Q2: How can I selectively achieve N-alkylation over S-alkylation?

A2: Achieving regioselective N-alkylation of 2-benzothiazolinone over S-alkylation is a common challenge. The choice of base, solvent, and alkylating agent plays a crucial role. Generally, polar aprotic solvents like DMF or DMSO in the presence of a moderate base such as potassium carbonate (K₂CO₃) tend to favor N-alkylation.[1] This is because the harder nitrogen anion is better solvated in polar solvents, making it more accessible for alkylation.

Q3: What conditions favor S-alkylation of the tautomeric 2-mercaptobenzothiazole?

A3: S-alkylation is often favored under conditions that promote the formation of the softer sulfur anion. This can typically be achieved using weaker bases or in less polar solvents. For instance, aerobic, base-free, and transition-metal-catalyst-free regioselective S-arylation of 2-mercaptobenzothiazole has been reported using diaryliodonium triflates in DMF at elevated temperatures.[2]

Q4: How can I control regioselectivity during C-H functionalization of the benzothiazole ring?

A4: Controlling regioselectivity in C-H functionalization reactions often requires the use of directing groups and specific transition-metal catalysts. For instance, a Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles has been achieved using the benzothiazole group itself as a directing group.[3] Similarly, Ir-catalyzed C-H borylation has been shown to be highly regioselective.[4][5] The choice of catalyst and ligand system is critical for directing the functionalization to a specific carbon atom.[6]

Q5: What is the role of protecting groups in controlling regioselectivity?

A5: Protecting groups can be instrumental in directing the outcome of a reaction. For example, protecting the exocyclic amino group of a 2-aminobenzothiazole derivative can modulate its electron-donating capacity and sterically hinder adjacent positions.[6] This can redirect incoming electrophiles to other sites on the benzene ring, thereby achieving the desired regioselectivity.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. S-Alkylation)

Problem: You are attempting to perform an N-alkylation of 2-benzothiazolinone but are observing a mixture of N- and S-alkylated products, or the S-alkylated product is the major isomer.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, width=3, height=0.5]; edge [fontname="Arial", fontsize=10];

} . Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Troubleshooting & Optimization:

  • Solvent Choice: The polarity of the solvent significantly influences the reaction outcome.

    • Solution: Switch to a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the counter-ion of the base, leading to a more "naked" and reactive nitrogen anion, which favors N-alkylation.[1]

  • Base Selection: The strength and nature of the base are critical.

    • Solution: Employ a moderately strong base like potassium carbonate (K₂CO₃). Stronger bases, such as sodium hydride (NaH), can lead to the formation of a dianion or favor the thermodynamically more stable S-alkylated product.

  • Nature of the Alkylating Agent: The hardness/softness of the electrophile can influence the site of attack.

    • Solution: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a harder nucleophile than the sulfur atom. Therefore, using a harder alkylating agent (e.g., dimethyl sulfate) may favor N-alkylation, while a softer one (e.g., benzyl bromide) might favor S-alkylation.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution.

    • Solution: Lowering the reaction temperature can sometimes favor the kinetically controlled N-alkylated product.

Quantitative Data on N- vs. S-Alkylation:

Alkylating AgentBaseSolventTemperature (°C)N:S RatioReference
Benzyl BromideK₂CO₃DMFRoom TempN-alkylation favored[1]
1,4-Bis(bromomethyl)benzeneAl₂O₃-OKAcetonitrile30Selective N-alkylation[7]
Benzylic Alcohols---Regioselective N-alkylation[8]
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution

Problem: During an electrophilic substitution reaction (e.g., bromination, nitration) on the 2-benzothiazolinone ring, you are obtaining a mixture of isomers (e.g., C4, C5, C6, C7-substituted) and are unable to isolate the desired product in a good yield.

G

Troubleshooting & Optimization:

  • Modulate Activating Groups: The amide nitrogen and the sulfur atom strongly activate the benzene ring, leading to poor selectivity.

    • Solution: Consider using a protecting group on the nitrogen to reduce its activating effect. For instance, acylation of the nitrogen can alter the electronic properties and direct substitution to a different position.[6]

  • Use of Directing Groups: A pre-installed substituent can direct incoming electrophiles.

    • Solution: If a specific regioisomer is desired, it may be more efficient to start with a pre-functionalized aniline or thiophenol and then construct the benzothiazole ring.[6] This approach provides excellent control over the final substitution pattern.

  • Catalyst and Reagent Choice: The reaction conditions can heavily influence the outcome.

    • Solution: For C-H functionalization, screen different transition-metal catalysts (e.g., Pd, Rh, Ru) and ligands.[6] For electrophilic additions like bromination, use milder reagents such as N-bromosuccinimide (NBS) instead of Br₂ to avoid over-reactivity and improve selectivity.[6]

  • Steric Hindrance: Steric bulk can be used to block certain positions.

    • Solution: Introducing a sterically demanding group at a position adjacent to the desired site of reaction can prevent substitution at undesired locations.

Data on Regioselective C-H Functionalization:

Reaction TypeCatalyst SystemDirecting GroupPosition FunctionalizedYield (%)Reference
ortho-Amidation[Ru(p-cymene)Cl₂]₂ / AgSbF₆2-Aryl groupC-H ortho to arylGood to Moderate[3]
C-H Borylation[Ir(OMe)COD]₂None (inherent reactivity)C5 and C4/C664 (for 5-boryl)[4][5]
C-H AlkenylationRh-catalyzedCarboxylateC4Good[4]

Experimental Protocols

Protocol 1: Regioselective N-Alkylation of 2-Aminobenzothiazole

This protocol is adapted for the preferential alkylation on the exocyclic amino group.[1]

Materials:

  • 2-Aminobenzothiazole

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated 2-aminobenzothiazole.

Protocol 2: Ru(II)-Catalyzed Regioselective ortho-Amidation of 2-Arylbenzo[d]thiazoles

This protocol describes the C-H amidation at the ortho-position of the 2-aryl substituent.[3]

Materials:

  • 2-Arylbenzo[d]thiazole (1.0 equiv)

  • Acyl azide (1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (10 mol %)

  • AgSbF₆ (20 mol %)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a pressure tube, combine the 2-arylbenzo[d]thiazole, acyl azide, [Ru(p-cymene)Cl₂]₂, and AgSbF₆.

  • Add DCE (2 mL) to the mixture.

  • Seal the pressure tube and heat the reaction mixture at 80 °C for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the ortho-amidated product.

G

References

Technical Support Center: N-alkylation of 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-Bromo-2-benzothiazolinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Question 1: Why is my N-alkylation reaction showing low or no conversion of the this compound starting material?

Answer:

Several factors can contribute to low or no conversion in the N-alkylation of this compound:

  • Insufficient Base Strength: The nitrogen atom in the benzothiazolinone ring system can be weakly nucleophilic. A base that is not strong enough to deprotonate the N-H bond effectively will result in a poor reaction rate. Consider switching to a stronger base.

  • Low Reaction Temperature: The reactivity of the substrate may be low at room temperature. Increasing the reaction temperature is a common strategy to improve reaction rates.[1]

  • Poor Solubility: If the starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure all reactants are adequately dissolved.

  • Inappropriate Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates.[1][2]

Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are the likely side products and how can I minimize them?

Answer:

The most common side products in this reaction are:

  • O-alkylation: The oxygen atom of the carbonyl group can also be alkylated, leading to the formation of an O-alkylated isomer. The choice of base and solvent can influence the N- versus O-alkylation selectivity.[3]

  • N,N-Dialkylation: Although less common with this substrate, it's possible for the mono-alkylated product to undergo a second alkylation. To minimize this, consider using a slight excess of the this compound relative to the alkylating agent.[1]

To minimize side product formation, careful optimization of reaction conditions is crucial. This includes the choice of base, solvent, and temperature.

Question 3: I am observing decomposition of my starting material or product at elevated temperatures. What can I do?

Answer:

Decomposition at high temperatures can be a significant issue. Here are some strategies to mitigate this:

  • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide) which may allow the reaction to proceed at a lower temperature.

  • Catalyst Addition: The use of a catalyst, such as potassium iodide, can sometimes facilitate the reaction at a lower temperature, thus preventing decomposition.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction at a lower bulk temperature over a shorter reaction time, minimizing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical N-alkylation of this compound?

A1: A good starting point for the N-alkylation would be to use this compound with 1.1 equivalents of an alkyl halide, 1.5 equivalents of potassium carbonate (K₂CO₃) as the base, in dimethylformamide (DMF) as the solvent. The reaction can be initially run at room temperature and gently heated if the reaction is slow.

Q2: How does the choice of base affect the outcome of the reaction?

A2: The base plays a critical role. Weak bases may not be sufficient to deprotonate the nitrogen, leading to low yields. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can increase the reaction rate but may also promote side reactions if not used carefully. The choice of base can also influence the regioselectivity between N- and O-alkylation.[3]

Q3: What is the role of the solvent in this reaction?

A3: The solvent's polarity and ability to dissolve the reactants are key. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the cation of the base and increase the nucleophilicity of the benzothiazolinone anion.[1][2]

Q4: Can I use alkyl sulfates or sulfonates instead of alkyl halides?

A4: Yes, alkyl sulfates (e.g., dimethyl sulfate) and sulfonates (e.g., methyl tosylate) are excellent alkylating agents and can be used as alternatives to alkyl halides. They are often more reactive.

Data Presentation

Table 1: Comparison of Bases for N-alkylation Reactions

BaseSolventTemperature (°C)Typical OutcomeReference
K₂CO₃DMF80Moderate to good yields of N-alkylated product.[3]
NaHTHF or DMFRoom Temp - 60Often leads to higher reactivity, but may increase side products.[3]
Cs₂CO₃Acetonitrile50Can be a good alternative to K₂CO₃, sometimes offering better solubility.[4]
Powdered KOHToluene with 18-crown-6Room TempPhase-transfer catalysis conditions, can be effective at lower temperatures.[4]

Table 2: Common Solvents for N-alkylation

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dimethylformamide (DMF)36.7153High polarity, good solvating power for many salts.
Dimethyl sulfoxide (DMSO)46.7189Very high polarity, excellent solvent but can be difficult to remove.
Acetonitrile37.582Good polarity, lower boiling point for easier removal.
Acetone20.756Lower polarity, may have limited solubility for some reactants.[2]

Experimental Protocols

General Protocol for N-alkylation of this compound with an Alkyl Halide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, 5-10 mL per mmol of starting material) and the chosen base (e.g., K₂CO₃, 1.5 eq).

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start setup Reaction Setup: - this compound - Solvent - Base start->setup addition Add Alkylating Agent setup->addition reaction Heat & Stir (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-alkylated Product purification->product

Caption: A general experimental workflow for the N-alkylation of this compound.

troubleshooting_logic start Low Conversion? base Increase Base Strength start->base Yes temp Increase Temperature start->temp Yes solvent Change Solvent start->solvent Yes side_products Side Products Observed? start->side_products No base->side_products temp->side_products solvent->side_products o_alkylation Optimize Base/Solvent for N-selectivity side_products->o_alkylation Yes (O-alkylation) dialkylation Use Excess Starting Material side_products->dialkylation Yes (Dialkylation) success Successful Reaction side_products->success No o_alkylation->success dialkylation->success

Caption: A troubleshooting decision tree for common N-alkylation challenges.

References

Stability issues of 6-Bromo-2-benzothiazolinone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-benzothiazolinone. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability issues related to this compound under acidic and basic conditions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental solutions?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under strong acidic or basic conditions. This can lead to the degradation of the molecule, affecting the accuracy and reproducibility of experimental results. Forced degradation studies, which involve exposing the compound to conditions more severe than accelerated stability testing, are recommended to understand its chemical behavior.[1][2][3]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

A3: Based on the general chemistry of benzothiazolinones, hydrolysis is a likely degradation pathway. Under acidic or basic conditions, the amide bond within the thiazolinone ring can be cleaved. While the exact degradation products for this compound have not been explicitly documented in publicly available literature, a plausible hydrolysis product would be 2-amino-5-bromobenzenethiol.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds and their degradation products.[1][5][6] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification of degradants.[5][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in various experimental settings.

Observed Issue Potential Cause Recommended Solution
Decreased concentration of this compound over time in solution. Degradation due to pH. The compound may be unstable at the pH of your solution.Determine the pH of your solution and adjust to a more neutral range if possible. Conduct a pH stability study to identify the optimal pH range.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. The compound is likely degrading under the experimental conditions.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][2][3][8][9] Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent or non-reproducible experimental results. Sample instability. The compound may be degrading during sample preparation or storage.Prepare solutions of this compound fresh for each experiment. If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light.[10][11]
Precipitation of the compound from the solution. Poor solubility at the working pH or concentration. Check the solubility of this compound at the desired pH and concentration. Consider using a co-solvent if compatible with your experimental system.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and monitor the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Use LC-MS to identify the mass-to-charge ratio of the degradation products to help in structure elucidation.

Visualizations

Troubleshooting_Flowchart start Start: Stability Issue Encountered issue Identify the nature of the issue start->issue conc_decrease Decreased Concentration issue->conc_decrease unknown_peaks Unknown Peaks in Analysis issue->unknown_peaks inconsistent_results Inconsistent Results issue->inconsistent_results check_ph Check Solution pH conc_decrease->check_ph forced_degradation Perform Forced Degradation Study unknown_peaks->forced_degradation fresh_solutions Prepare Fresh Solutions inconsistent_results->fresh_solutions is_extreme_ph Is pH extreme (<2 or >8)? check_ph->is_extreme_ph adjust_ph Adjust pH to Neutral Range is_extreme_ph->adjust_ph Yes ph_stability_study Conduct pH Stability Study is_extreme_ph->ph_stability_study No end Issue Resolved adjust_ph->end ph_stability_study->end identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants identify_degradants->end proper_storage Ensure Proper Storage (Low Temp, Protected from Light) fresh_solutions->proper_storage proper_storage->end

Caption: Troubleshooting flowchart for stability issues.

Degradation_Pathway parent This compound conditions Acidic or Basic Conditions (Hydrolysis) parent->conditions product Hypothetical Degradation Product: 2-amino-5-bromobenzenethiol conditions->product

Caption: Hypothetical degradation pathway.

Experimental_Workflow start Start: Stability Assessment prepare_solutions Prepare Solutions at Different pH start->prepare_solutions incubate Incubate at Controlled Temperature prepare_solutions->incubate sample_collection Collect Aliquots at Time Points incubate->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC sample_collection->hplc_analysis data_analysis Analyze Data and Determine Degradation Rate hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for pH stability assessment.

References

How to remove unreacted starting material from 6-Bromo-2-benzothiazolinone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted starting materials from the 6-Bromo-2-benzothiazolinone product. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Q1: My crude product is a mixture. How do I know which starting material is present?

A1: Identifying the unreacted starting material is crucial for selecting the appropriate purification strategy. The most common synthetic routes to this compound are the bromination of 2-Benzothiazolinone or the hydrolysis of 2-Amino-6-bromobenzothiazole. You can often distinguish the starting material impurity by comparing the melting point of your crude product with the known melting points of the starting materials and the final product. A significantly lower and broader melting range than that of the pure product suggests the presence of impurities. Thin Layer Chromatography (TLC) is also a highly effective method to identify the components of your crude mixture.

Q2: I am trying to recrystallize my this compound, but it is "oiling out." What should I do?

A2: "Oiling out," where the product separates as a liquid instead of forming crystals, can occur if the solution is cooled too quickly or if the chosen solvent is not ideal. To resolve this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of a co-solvent in which the compound is more soluble to the hot solution.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on the hotplate (turned off) or by insulating the flask.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

Q3: No crystals are forming upon cooling my recrystallization solution. What is the problem?

A3: The absence of crystal formation can be due to several factors:

  • The solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.

  • The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a solvent system where the product has lower solubility at cold temperatures.

  • The solution is supersaturated but requires nucleation to begin crystallization. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound.

Q4: My purified this compound product is still colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal. After dissolving your crude product in the hot solvent, add a spatula-tip of activated charcoal and swirl the mixture for a few minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q.5: During column chromatography, my product is co-eluting with the starting material. What can I do to improve separation?

A5: If you are experiencing poor separation on your column, consider the following adjustments:

  • Change the solvent system. A less polar solvent system will generally result in slower elution and better separation of polar compounds. Experiment with different ratios of your chosen solvents. A common mobile phase for separating compounds of moderate polarity is a mixture of ethyl acetate and hexanes.

  • Use a finer mesh silica gel. This can improve the resolution of the separation.

  • Ensure your column is packed correctly. An improperly packed column with channels or cracks will lead to poor separation.

  • Load the sample in a concentrated band. A diffuse sample application at the top of the column will result in broad, overlapping bands during elution.

Data Presentation: Physical Properties of Product and Potential Starting Materials

The following table summarizes key physical properties of this compound and its likely unreacted starting materials to aid in their identification and separation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)AppearanceGeneral Solubility
This compound 230.08229-233White to off-white crystalline powderModerate solubility in organic solvents.[1]
2-Benzothiazolinone 151.19~136-140 (literature varies)SolidLimited solubility in water, moderate in organic solvents.
2-Amino-6-bromobenzothiazole 229.10213-217White to light yellow powderSoluble in methanol.[2]

Experimental Protocols

Below are detailed methodologies for the purification of this compound from its common unreacted starting materials.

Protocol 1: Purification by Recrystallization

This method is effective if the unreacted starting material has a significantly different solubility profile from the product in the chosen solvent. Ethanol is often a suitable solvent for the recrystallization of benzothiazole derivatives.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hotplate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and attach a condenser. Heat the mixture to a gentle boil on a hotplate while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. Given the structural differences, this compound can be effectively separated from both 2-Benzothiazolinone and 2-Amino-6-bromobenzothiazole using this technique.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Secure a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes) and carefully pour it into the column, allowing the silica to settle without air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

G cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point Analysis TLC->MeltingPoint PureProduct Pure this compound TLC->PureProduct MeltingPoint->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during the purification process.

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Start Problem Encountered During Purification OilingOut Product 'Oiling Out' Start->OilingOut NoCrystals No Crystals Forming Start->NoCrystals ColoredProduct Product is Colored Start->ColoredProduct PoorSeparation Poor Separation Start->PoorSeparation SlowCooling Reheat & Cool Slowly / Add Co-solvent OilingOut->SlowCooling Concentrate Concentrate Solution / Add Seed Crystal NoCrystals->Concentrate Charcoal Treat with Activated Charcoal ColoredProduct->Charcoal ChangeEluent Adjust Solvent System Polarity PoorSeparation->ChangeEluent

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-benzothiazolinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most prevalent and effective palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling for forming carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for constructing carbon-nitrogen (C-N) bonds.

Q2: Can the benzothiazolinone core interfere with the palladium catalyst?

A2: Yes, the nitrogen and sulfur atoms within the benzothiazolinone ring system can potentially coordinate with the palladium center. This interaction can sometimes lead to catalyst inhibition or the formation of inactive complexes. The choice of a suitable ligand is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often effective as they can promote the desired catalytic cycle and minimize unwanted coordination.

Q3: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the initial troubleshooting steps?

A3: For a failing Suzuki-Miyaura coupling, first ensure that all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen and moisture. Next, critically evaluate your choice of catalyst, ligand, base, and solvent. A preliminary screening of these components is often necessary to find the optimal conditions for this specific substrate.

Q4: I am observing low yields in my Buchwald-Hartwig amination. What should I consider?

A4: Low yields in Buchwald-Hartwig aminations can be attributed to several factors. Ensure your catalyst system is active; using a pre-catalyst can often give more reproducible results. The choice of base is also critical; a base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions. Additionally, consider the lability of your phosphine ligand, as ligand degradation can lead to catalyst deactivation. Screening different bulky electron-rich phosphine ligands is highly recommended.

Q5: What is a common side reaction in these cross-coupling reactions?

A5: A frequent side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring a rigorously inert atmosphere, using anhydrous solvents, and optimizing the choice of ligand and base.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution
Low to No Yield 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently. 2. Inappropriate Base: The base is not effectively promoting transmetalation. 3. Poor Solvent Choice: Reagents may not be fully soluble.1. Use a palladium pre-catalyst or ensure efficient in-situ reduction of a Pd(II) source. 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective in challenging couplings. 3. Use a solvent system like dioxane/water or toluene/water to ensure solubility of both organic and inorganic components.[1]
Incomplete Conversion 1. Insufficient Reaction Time or Temperature: The reaction has not reached completion. 2. Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction.1. Increase the reaction temperature (typically 80-110 °C) and/or extend the reaction time. Monitor by TLC or LC-MS. 2. Increase the catalyst loading slightly or switch to a more robust ligand.
Formation of Homocoupled Byproduct Oxidative Homocoupling of Boronic Acid: Often promoted by the presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
Low to No Yield 1. Inactive Catalyst: Inefficient formation of the active Pd(0) species. 2. Unsuitable Ligand: The ligand does not sufficiently stabilize the catalyst or promote reductive elimination. 3. Ineffective Base: The base is not strong enough to deprotonate the amine.1. Employ a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle). 2. Screen bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos. 3. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.
Side Product Formation (Hydrodehalogenation) β-Hydride Elimination: An alternative pathway to reductive elimination.Use a bulky ligand to sterically disfavor β-hydride elimination. Optimizing the base and lowering the reaction temperature can also mitigate this side reaction.
Reaction Stalls Catalyst Inhibition: The substrate or product may be coordinating to the palladium center.Switch to a ligand that is more strongly coordinating to palladium to outcompete potential inhibition from the benzothiazolinone core.

Data Presentation

Table 1: Catalyst and Solvent Effects on the Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids[1]
EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
1p-Tolylboronic acid6-(p-tolyl)benzo[d]thiazol-2-amineToluene65
2p-Tolylboronic acid6-(p-tolyl)benzo[d]thiazol-2-amineDioxane75
34-Chlorophenylboronic acid6-(4-chlorophenyl)benzo[d]thiazol-2-amineToluene61
44-Methoxyphenylboronic acid6-(4-methoxyphenyl)benzo[d]thiazol-2-amineDMF64
54-Methoxyphenylboronic acid6-(4-methoxyphenyl)benzo[d]thiazol-2-amineDioxane71
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineDioxane67
7Phenylboronic acid pinacol ester6-phenylbenzo[d]thiazol-2-amineDioxane78
Conditions: 2-amino-6-bromobenzothiazole (1.0 equiv), arylboronic acid/ester (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 95 °C, 31 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the closely related 2-amino-6-bromobenzothiazole.[1]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid/ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio.

  • Heat the reaction mixture to 95 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general starting protocol; optimization of catalyst, ligand, base, and solvent is likely necessary.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (0.02 equiv), NaOtBu (1.4 equiv), and a stir bar to an oven-dried reaction vial.

  • Add the amine (1.2 equiv) to the vial.

  • Add anhydrous toluene via syringe.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amido_complex Ar-Pd(II)L₂(NR¹R²) AmineCoord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow General Troubleshooting Workflow Start Reaction Failure (Low Yield / No Product) Check_Inert 1. Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Reagents 2. Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Check_Inert->Check_Reagents Screen_Conditions 3. Screen Reaction Parameters Check_Reagents->Screen_Conditions Screen_Catalyst Catalyst/Ligand Screen_Conditions->Screen_Catalyst Vary Screen_Base Base Screen_Conditions->Screen_Base Vary Screen_Solvent Solvent Screen_Conditions->Screen_Solvent Vary Screen_Temp Temperature Screen_Conditions->Screen_Temp Vary Analyze 4. Analyze Byproducts (e.g., for Hydrodehalogenation) Screen_Catalyst->Analyze Screen_Base->Analyze Screen_Solvent->Analyze Screen_Temp->Analyze Success Successful Reaction Analyze->Success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-2-benzothiazolinone and 6-Chloro-2-benzothiazolinone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the synthesis and biological activity of target molecules. Among the myriad of heterocyclic scaffolds, benzothiazolinones are valued for their versatile reactivity and presence in numerous biologically active compounds. This guide provides an objective comparison of two key halogenated benzothiazolinones: 6-Bromo-2-benzothiazolinone and 6-Chloro-2-benzothiazolinone, focusing on their synthesis and applications in the development of novel therapeutics.

Introduction to 6-Halo-2-benzothiazolinones

This compound and 6-Chloro-2-benzothiazolinone are structural analogs distinguished by the halogen atom at the 6-position of the benzothiazole ring. This seemingly minor difference can influence the physicochemical properties, reactivity, and ultimately the biological efficacy of their derivatives. Both compounds serve as valuable intermediates in organic synthesis, offering a scaffold that can be further functionalized to explore a wide chemical space in the quest for new therapeutic agents.

Synthesis of 6-Halo-2-benzothiazolinones

A common route to 2-benzothiazolinones involves the hydrolysis of the corresponding 2-aminobenzothiazoles. The 2-amino-6-halobenzothiazole precursors are generally synthesized from the appropriate 4-haloaniline.

Table 1: Comparison of Synthetic Parameters for 2-Amino-6-halobenzothiazole Precursors

Parameter2-Amino-6-chlorobenzothiazole2-Amino-6-bromobenzothiazole Derivative
Starting Material 4-Chloroaniline2-Amino-5-bromothiophenol & 4-nitrobenzoyl chloride
Key Reaction Cyclization with sulfuryl chlorideCondensation followed by reduction
Reported Yield 67.4% (for 2-amino-6-chlorobenzothiazole)85-95% (for intermediate), 80-90% (for final aniline derivative)[1]
Reference US Patent 5,374,737BenchChem Application Note[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from a patented procedure for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4-chlorophenylthiourea

  • Chlorobenzene

  • Sulfuryl chloride

  • Ammonia solution

Procedure:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene.

  • With stirring, add 185 parts of sulfuryl chloride uniformly at a temperature of 40-45°C over approximately 3 hours.

  • After gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

  • Isolate the crude 2-amino-6-chlorobenzothiazole by decantation and drying. The reported yield of the pure product after purification is 67.4%.

Protocol 2: Two-Step Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

This protocol details the synthesis of a derivative of 2-amino-6-bromobenzothiazole.[1]

Part 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

  • Dissolve 2-amino-5-bromothiophenol (1.0 eq) in anhydrous pyridine and cool to 0°C.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by pouring it into ice-cold 1 M hydrochloric acid and extracting with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and recrystallize the crude product from ethanol to yield 6-bromo-2-(4-nitrophenyl)benzothiazole as a yellow solid (yield: 85-95%).[1]

Part 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • To a suspension of 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

  • Continue to reflux for 3-4 hours.

  • After cooling, pour the mixture into an ice-water mixture and basify with 10 M sodium hydroxide.

  • Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the final product (yield: 80-90%).[1]

G cluster_chloro Synthesis of 2-Amino-6-chlorobenzothiazole cluster_bromo Synthesis of a 2-Amino-6-bromobenzothiazole Derivative chloro_start 4-Chlorophenylthiourea chloro_reagent Sulfuryl Chloride in Chlorobenzene chloro_start->chloro_reagent 1. Reaction chloro_intermediate 2-Amino-6-chlorobenzothiazolium chloride chloro_reagent->chloro_intermediate 2. Cyclization chloro_product 2-Amino-6-chlorobenzothiazole chloro_intermediate->chloro_product 3. Neutralization (Ammonia) bromo_start1 2-Amino-5-bromothiophenol bromo_intermediate 6-Bromo-2-(4-nitrophenyl)benzothiazole bromo_start1->bromo_intermediate 1. Condensation bromo_start2 4-Nitrobenzoyl chloride bromo_start2->bromo_intermediate bromo_reagent SnCl2, HCl bromo_intermediate->bromo_reagent 2. Reduction bromo_product 4-(6-Bromo-1,3-benzothiazol-2-yl)aniline bromo_reagent->bromo_product

Comparative Synthetic Workflows

Applications in Drug Development

Both 6-bromo- and 6-chloro-2-benzothiazolinone derivatives have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents. The halogen substituent plays a crucial role in modulating the electronic properties of the benzothiazole ring, which can affect target binding and overall efficacy.

Antimicrobial Activity

Derivatives of 6-chlorobenzothiazole have demonstrated notable antimicrobial properties. For instance, novel hydrazine carboxamide derivatives of 6-chlorobenzothiazole have been synthesized and shown to exhibit moderate to good inhibition against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC, µg/mL) of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives

CompoundS. aureusE. coliP. aeruginosaK. pneumoniaeC. albicansA. niger
Derivative 1 25505010050100
Derivative 2 12.52550502550
Derivative 3 255010010050100
Standard >100>100>100>100>100>100

Note: Lower MIC values indicate higher antimicrobial activity.

While directly comparable data for 6-bromobenzothiazolinone derivatives under the same conditions is limited, studies on compounds containing a bromo-benzothiazole scaffold, such as 6,8-dibromo-4(3H)quinazolinone derivatives, have also shown potent in vitro antimicrobial activity.[2]

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery. The position and nature of substituents on the benzothiazole ring are critical for cytotoxic activity.

Studies have shown that the replacement of a chloro moiety with a bromo group in certain hybrid structures can decrease their antitumor potential, suggesting that the chloro-substituted derivatives may be more potent in some contexts.[3] Conversely, other studies have highlighted the potent anticancer activity of various chloro-substituted benzothiazole derivatives against a range of cancer cell lines.

Table 3: In Vitro Anticancer Activity (IC50, µM) of Selected Benzothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44[4]
Thiophene based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[3]
Thiophene based thiourea bromobenzothiazoleHeLa (Cervical)38.85[3]
Chlorophenyl oxothiazolidine based benzothiazoleHeLa (Cervical)9.76[5]

Note: Lower IC50 values indicate higher anticancer activity.

The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways implicated in cancer progression.

GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., ALK) GF->RTK PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits BTZ Benzothiazole Derivatives BTZ->RTK Inhibition BTZ->PI3K Inhibition BTZ->AKT Inhibition

Potential Anticancer Signaling Pathway Inhibition

Conclusion

Both this compound and 6-Chloro-2-benzothiazolinone are valuable synthons for the development of novel bioactive molecules. The available data suggests that the choice between a bromo or chloro substituent can significantly influence the biological activity of the resulting derivatives. While derivatives of 6-chlorobenzothiazole have shown promising and, in some direct comparisons, superior anticancer activity, the broader chemical space and potential for unique biological interactions offered by 6-bromobenzothiazolinone should not be overlooked.

The selection of either building block will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in the synthetic utility and biological performance of these two important heterocyclic compounds.

References

A Comparative Analysis of the Reactivity of Halogenated 2-Benzothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of different halogenated 2-benzothiazolinones, crucial intermediates in the synthesis of a wide array of biologically active compounds. Understanding the relative reactivity of these building blocks is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development. This document outlines the theoretical basis for their reactivity in nucleophilic aromatic substitution (SNAr) reactions, presents a qualitative comparison based on established chemical principles, and provides a detailed experimental protocol for assessing their reactivity.

Theoretical Background: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halogenated 2-benzothiazolinones in nucleophilic substitution reactions is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing benzothiazolinone ring system is crucial for stabilizing this intermediate.

  • Leaving Group Departure: The halide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, most importantly for this comparison, the identity of the halogen atom, which acts as the leaving group.

Comparative Reactivity of Halogenated 2-Benzothiazolinones

The following table summarizes the expected relative reactivity of halogenated 2-benzothiazolinones in a typical SNAr reaction, such as aminolysis.

Halogenated 2-BenzothiazolinoneHalogenElectronegativity (Pauling Scale)Expected Relative Reactivity in SNAr
2-Fluoro-2-benzothiazolinoneF3.98Highest
2-Chloro-2-benzothiazolinoneCl3.16Intermediate
2-Bromo-2-benzothiazolinoneBr2.96Intermediate
2-Iodo-2-benzothiazolinoneI2.66Lowest

Note: This table presents a qualitative prediction based on established principles of SNAr reactions. The actual relative rates can be influenced by the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To quantitatively assess the reactivity of different halogenated 2-benzothiazolinones, a kinetic study of their reaction with a suitable nucleophile, such as piperidine, can be performed. The progress of the reaction can be monitored using UV-Visible spectroscopy by observing the formation of the product over time.

Kinetic Analysis of the Aminolysis of Halogenated 2-Benzothiazolinones

Objective: To determine the second-order rate constants for the reaction of various 2-halo-2-benzothiazolinones with piperidine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Fluoro-2-benzothiazolinone

  • 2-Chloro-2-benzothiazolinone

  • 2-Bromo-2-benzothiazolinone

  • 2-Iodo-2-benzothiazolinone

  • Piperidine (freshly distilled)

  • Acetonitrile (spectroscopic grade, anhydrous)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each 2-halo-2-benzothiazolinone in acetonitrile at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a series of piperidine solutions in acetonitrile with concentrations ranging from 0.01 M to 0.1 M.

  • Kinetic Measurements:

    • Set the thermostatted UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product (2-piperidino-2-benzothiazolinone).

    • For each kinetic run, pipette a known volume of the 2-halo-2-benzothiazolinone stock solution into a quartz cuvette.

    • Add a known volume of one of the piperidine solutions to the cuvette to initiate the reaction. The final concentration of the benzothiazolinone should be significantly lower than the piperidine concentration to ensure pseudo-first-order conditions.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λ_max of the product over time. Record data at regular intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Piperidine] >> [2-Halo-2-benzothiazolinone]), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • Plot the calculated k_obs values against the corresponding piperidine concentrations. The slope of this plot will be the second-order rate constant (k_2) for the reaction.

    • Repeat the entire procedure for each of the halogenated 2-benzothiazolinones.

Visualizing Reaction Pathways and Workflows

Diagram of the SNAr Reaction Pathway

Caption: Generalized mechanism for the SNAr reaction of 2-halo-benzothiazolinones.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions Initiate_Reaction Initiate Reaction in Cuvette Prep_Solutions->Initiate_Reaction Set_Temp Set Spectrophotometer Temperature Set_Temp->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Calculate_k_obs Calculate k_obs Monitor_Absorbance->Calculate_k_obs Plot_k_obs Plot k_obs vs. [Nucleophile] Calculate_k_obs->Plot_k_obs Determine_k2 Determine k_2 Plot_k_obs->Determine_k2

Caption: Workflow for the kinetic analysis of 2-halo-benzothiazolinone reactivity.

A Comparative Analysis of 6-Bromo-2-benzothiazolinone Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 6-Bromo-2-benzothiazolinone derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of these derivatives against standard antibiotics, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of various 6-bromo-substituted benzothiazole derivatives against common Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics like Ciprofloxacin, Ampicillin, and Streptomycin.

Note: Direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions, including the specific bacterial strains and inoculum sizes used.

Derivative/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
This compound Derivatives
Specific Derivative 112.5 µg/mL25 µg/mL[1][2]
Specific Derivative 28 µg/mL16 µg/mL[1][2]
Standard Antibiotics
Ciprofloxacin6.25 µg/mL3.1 µg/mL[2]
Ampicillin6.25 µg/mL6.25 µg/mL[3]
Streptomycin0.15 mg/mL0.10-0.25 mg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Test Compounds: The this compound derivatives and standard antibiotics are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The antibacterial mechanism of benzothiazolinone derivatives is believed to involve multiple targets within the bacterial cell. One proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for DNA replication. Another potential mode of action is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

Proposed Antibacterial Mechanism of this compound Derivatives cluster_0 Bacterial Cell Derivative This compound Derivative CellMembrane Cell Membrane Disruption Derivative->CellMembrane Direct Interaction DNAGyrase DNA Gyrase Inhibition Derivative->DNAGyrase Enzyme Binding CellDeath Bacterial Cell Death CellMembrane->CellDeath Leads to Replication DNA Replication Blockage DNAGyrase->Replication Replication->CellDeath Induces

Caption: Proposed mechanisms of antibacterial action for this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound derivatives is outlined below.

Experimental Workflow for Antibacterial Evaluation Start Synthesis of this compound Derivatives Purification Purification and Characterization Start->Purification Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Purification->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Comparison Comparison with Standard Antibiotics MIC->Comparison Mechanism Mechanism of Action Studies Comparison->Mechanism End Lead Compound Identification Mechanism->End

References

In-Vitro Anticancer Potential of 6-Bromo-2-benzothiazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in-vitro anticancer activity of a series of 6-Bromo-2-benzothiazolinone derivatives. This guide provides a thorough analysis of their cytotoxic effects against various cancer cell lines, complete with detailed experimental protocols and visual representations of associated signaling pathways.

The emergence of this compound derivatives as a promising class of anticancer agents has prompted a detailed investigation into their efficacy and mechanism of action. This guide synthesizes available research to present a clear and objective comparison of these compounds, offering valuable insights for the scientific community.

Comparative Cytotoxicity of this compound Derivatives

The in-vitro cytotoxic activity of novel this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, were determined to compare their effectiveness. The results, summarized in the table below, highlight the varying degrees of anticancer activity across different derivatives and cancer cell types.

DerivativeTarget Cancer Cell LineIC50 (µM)
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine Prostate (PC-3)0.6[1]
Leukemia (THP-1)3[1]
Colon (Caco-2)9.9[1]
Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate Colon Carcinoma (HCT-116)Strong Cytotoxicity[2]
Hepatocellular Carcinoma (Hep-G2)Strong Cytotoxicity[2]
[2-(Cyclohexanecarbonylamino)benzothiazol-6-yl]amide Derivative Tumorigenic Cell LinesSelective Cytotoxicity[3]
Substituted bromopyridine acetamide benzothiazole derivative Breast (SKRB-3)0.0012[4]
Colon (SW620)0.0043[4]
Lung (A549)0.044[4]
Liver (HepG2)0.048[4]

Elucidation of Anticancer Mechanisms

Research indicates that this compound derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway.

A proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. The derivatives may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

G 6-Bromo-2-benzothiazolinone_Derivative 6-Bromo-2-benzothiazolinone_Derivative Bcl2_Family_Proteins Bcl2_Family_Proteins 6-Bromo-2-benzothiazolinone_Derivative->Bcl2_Family_Proteins Modulates Mitochondrion Mitochondrion Bcl2_Family_Proteins->Mitochondrion Regulates permeability Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Proposed apoptotic pathway of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow Seed_Cells Seed_Cells Treat_with_Compounds Treat_with_Compounds Seed_Cells->Treat_with_Compounds Add_MTT Add_MTT Treat_with_Compounds->Add_MTT Solubilize_Formazan Solubilize_Formazan Add_MTT->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance

Workflow for the MTT-based cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This guide serves as a valuable resource for researchers in the field of oncology and medicinal chemistry, providing a foundation for the further development of this compound derivatives as potential anticancer therapeutics. The presented data and protocols are intended to facilitate comparative analysis and guide future research directions.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-Benzothiazolinone Analogs and Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-2-benzothiazolinone analogs and related 6-substituted benzothiazole derivatives, with a focus on their anticancer properties. While comprehensive SAR studies specifically on a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes data from closely related 6-bromo and 6-chloro-benzothiazole derivatives to provide valuable insights for drug discovery and development. The information is compiled from various studies evaluating the cytotoxic effects of these compounds against several human cancer cell lines.

Data Presentation: Anticancer Activity of 6-Substituted Benzothiazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-substituted benzothiazole analogs against a panel of human cancer cell lines. The data highlights how modifications at the 6-position and other parts of the benzothiazole scaffold influence their anticancer potency.

Compound ID/ReferenceCore StructureR (Substitution at 6-position)Other SubstitutionsCancer Cell LineIC50 (µM)Citation
Derivative 38 2-Hydrazone-BenzothiazoleCl2-(3-fluorophenyl)hydrazoneCapan-1 (Pancreatic)0.6[1]
NCI-H460 (Lung)0.9[1]
Derivative 45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one- (Linkage at 5-position)3-benzyl-2-(4-methoxyphenyl)A549 (Lung)0.44[2]
Compound 13 2-AminobenzothiazoleOEtN-linked heterocyclic moietyHCT116 (Colon)6.43 ± 0.72[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
Compound 14-18 (Range) 2-AminobenzothiazoleVaried (H, Me, OEt, NO2)N-linked substituted phenylPC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[3]
Compound 40 Acetamide BenzothiazoleNO22-(N-(4-methylphenyl)sulfamoyl)acetamidoMCF-7 (Breast)34.5[4][5]
HeLa (Cervical)44.15[4][5]
MG63 (Osteosarcoma)36.1[4][5]
N-alkylbromo-benzothiazoles N-alkyl-benzothiazoleOMe2-(3-bromopropyl)aminoPC-3 (Prostate)Max growth inhibition[6]
THP-1 (Leukemia)Max growth inhibition[6]

Key SAR Insights:

  • Substitution at the 6-position: The presence of a halogen (e.g., Chloro) at the 6-position can contribute significantly to cytotoxic activity, as seen in the potent activity of derivative 38 (IC50 = 0.6 µM)[1]. SAR studies have shown that the nature of the substituent at C-6 is a critical determinant of biological activity[1].

  • Substitution at the 2-position: The group substituted at the 2-position of the benzothiazole ring is crucial. Hydrazone moieties have been shown to enhance antitumor activity[1]. Similarly, complex heterocyclic systems attached at or replacing the 2-position, as in compound 45, can result in highly potent analogs[2].

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a key role. Studies on N-alkylbromo-benzothiazoles suggest that compounds with stronger electron-releasing (like methoxy) or electron-withdrawing (like fluorine) substituents often exhibit good cytotoxic activity[6].

  • Lipophilicity: In some series, increased lipophilicity has been correlated with higher potency[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below is a detailed protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 values listed above.

MTT Cell Viability Assay Protocol

This assay quantitatively measures the metabolic activity of living cells, which reflects their viability and proliferation rate. The method is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF, pH 4.7)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Refinement Synthesis Analog Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Screening IC50 IC50 Determination Screening->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design New Analogs Intrinsic_Apoptosis Compound Benzothiazole Analog (Apoptotic Stimulus) Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Compound->Bcl2 inhibits Bax Pro-apoptotic proteins (e.g., Bax, Bak) Compound->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-2-benzothiazolinone Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of established synthetic pathways for 6-Bromo-2-benzothiazolinone, a crucial building block in medicinal chemistry. The following sections present a detailed analysis of synthetic routes, quantitative performance data, and complete experimental protocols to aid in the selection of the most suitable pathway for your research and development needs.

Comparative Analysis of Synthetic Pathways

Three primary synthetic routes to this compound have been evaluated based on available literature. The efficiency of each pathway is summarized below, with key metrics including reaction yield, purity, and reaction time.

Data Summary
PathwayStarting MaterialKey IntermediatesOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Pathway 1 4-Bromoaniline6-Bromo-2-aminobenzothiazole~58%High (after recrystallization)Well-documented, reliableTwo-step process
Pathway 2 2-Benzothiazolinone-Not reported for mono-substitutionPotentially requires chromatographic separationPotentially a one-step processLack of selective mono-bromination data, risk of di-substituted byproducts
Pathway 3 2-Aminobenzothiazole6-Bromo-2-aminobenzothiazoleNot fully reportedHigh (after recrystallization)Utilizes a common starting materialTwo-step process, bromination step may require optimization

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations involved in each synthetic pathway.

Pathway 1: Synthesis from 4-Bromoaniline

G cluster_0 Step 1: Formation of 6-Bromo-2-aminobenzothiazole cluster_1 Step 2: Hydrolysis to this compound 4-Bromoaniline 4-Bromoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-Bromoaniline->KSCN_Br2 6-Bromo-2-aminobenzothiazole 6-Bromo-2-aminobenzothiazole KSCN_Br2->6-Bromo-2-aminobenzothiazole 6-Bromo-2-aminobenzothiazole_2 6-Bromo-2-aminobenzothiazole Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) 6-Bromo-2-aminobenzothiazole_2->Acid_Hydrolysis This compound This compound Acid_Hydrolysis->this compound

Caption: Synthetic route from 4-Bromoaniline.

Pathway 2: Direct Bromination of 2-Benzothiazolinone (Hypothetical)

G 2-Benzothiazolinone 2-Benzothiazolinone Brominating_Agent Brominating Agent (e.g., NBS) 2-Benzothiazolinone->Brominating_Agent This compound This compound Brominating_Agent->this compound Dibromo_Byproduct 2,6-Dibromo-2-benzothiazolinone (potential byproduct) Brominating_Agent->Dibromo_Byproduct

Caption: Proposed direct bromination pathway.

Pathway 3: Synthesis from 2-Aminobenzothiazole

G cluster_0 Step 1: Bromination of 2-Aminobenzothiazole cluster_1 Step 2: Hydrolysis to this compound 2-Aminobenzothiazole 2-Aminobenzothiazole Brominating_Agent Brominating Agent (e.g., Br2) 2-Aminobenzothiazole->Brominating_Agent 6-Bromo-2-aminobenzothiazole 6-Bromo-2-aminobenzothiazole Brominating_Agent->6-Bromo-2-aminobenzothiazole 6-Bromo-2-aminobenzothiazole_2 6-Bromo-2-aminobenzothiazole Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) 6-Bromo-2-aminobenzothiazole_2->Acid_Hydrolysis This compound This compound Acid_Hydrolysis->this compound

Caption: Synthetic route from 2-Aminobenzothiazole.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Protocol for Pathway 1: Synthesis from 4-Bromoaniline

Step 1: Synthesis of 6-Bromo-2-aminobenzothiazole

  • Materials: 4-Bromoaniline, Potassium thiocyanate, Bromine, Glacial acetic acid.

  • Procedure:

    • Dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

    • Add potassium thiocyanate (2 equivalents) to the solution and cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 6-Bromo-2-aminobenzothiazole.

  • Expected Yield: Approximately 64%.[1]

Step 2: Hydrolysis of 6-Bromo-2-aminobenzothiazole to this compound

  • Materials: 6-Bromo-2-aminobenzothiazole, Concentrated hydrochloric acid, Water.

  • Procedure:

    • Suspend 6-Bromo-2-aminobenzothiazole (1 equivalent) in a 10% aqueous solution of hydrochloric acid.

    • Heat the mixture to 90°C and stir for 15 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with water until neutral, and dry to yield this compound.

  • Expected Yield: Approximately 90%.

Protocol for Pathway 2: Direct Bromination of 2-Benzothiazolinone (Hypothetical)

This protocol is adapted from the synthesis of 2,6-dibromo benzothiazole and would require optimization for selective mono-bromination.[2][3]

  • Materials: 2-Benzothiazolinone, N-Bromosuccinimide (NBS), Chloroform, Titanium dioxide (catalyst).

  • Procedure:

    • Dissolve 2-benzothiazolinone (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of titanium dioxide.

    • Heat the mixture to reflux (approximately 45-55°C).

    • Add N-Bromosuccinimide (1 to 1.1 equivalents for mono-bromination, requires optimization) in one portion.

    • Continue refluxing for 9-15 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product may require purification by column chromatography or recrystallization to separate the desired 6-bromo isomer from unreacted starting material and di-bromo byproducts.

  • Expected Yield: Not reported for mono-substitution. The synthesis of the di-bromo analog reports yields of 74-77%.[2][3]

Protocol for Pathway 3: Synthesis from 2-Aminobenzothiazole

Step 1: Bromination of 2-Aminobenzothiazole to 6-Bromo-2-aminobenzothiazole

  • Materials: 2-Aminobenzothiazole, Bromine, Acetic acid.

  • Procedure:

    • Dissolve 2-aminobenzothiazole (1 equivalent) in acetic acid.

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-2-aminobenzothiazole.

  • Expected Yield: Not explicitly reported, but this is a standard electrophilic aromatic substitution.

Step 2: Hydrolysis of 6-Bromo-2-aminobenzothiazole to this compound

  • This step follows the same procedure as Step 2 in Pathway 1.

Conclusion

The choice of the optimal synthetic pathway for this compound will depend on the specific requirements of the researcher, including starting material availability, desired scale, and purification capabilities.

  • Pathway 1 offers a well-documented and reliable two-step synthesis with good overall yield, making it a strong choice for predictable and scalable production.

  • Pathway 2 presents the potential for a more direct, one-step process. However, it requires significant optimization to achieve selective mono-bromination and may necessitate chromatographic purification.

  • Pathway 3 provides an alternative starting point for accessing the key intermediate, 6-Bromo-2-aminobenzothiazole, which may be advantageous depending on the commercial availability and cost of 2-aminobenzothiazole versus 4-bromoaniline.

This guide provides the necessary data and protocols to make an informed decision and to facilitate the efficient synthesis of this compound for various research and development applications.

References

Head-to-Head Comparison: 6-Bromo-2-benzothiazolinone Derivatives Versus Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 6-bromo-2-benzothiazolinone derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a head-to-head comparison of these derivatives and their close analogs against established drugs in each of these therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity: A Competitive Edge

Recent studies have highlighted the potent cytotoxic effects of 6-bromo-benzothiazole derivatives against various cancer cell lines. The data suggests that these compounds can rival, and in some cases exceed, the efficacy of standard chemotherapeutic agents like doxorubicin and cisplatin.

A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are structurally related to the benzothiazole scaffold, have demonstrated significant in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[1] The half-maximal inhibitory concentration (IC50) values from these studies are presented below in comparison to known anticancer drugs.

Data Presentation: Anticancer Activity

Compound/DrugCancer Cell LineIC50 (µM)
6-Bromo-quinazoline Derivative 1 MCF-71.5
6-Bromo-quinazoline Derivative 2 SW4802.3
DoxorubicinMCF-70.8
DoxorubicinSW4801.2
CisplatinMCF-75.2
CisplatinSW4807.8
ErlotinibMCF-78.9
ErlotinibSW48010.4

Note: The data for 6-bromo-quinazoline derivatives are from a study on close structural analogs of this compound derivatives and are presented here for comparative purposes.

One of the proposed mechanisms for the anticancer activity of these derivatives is the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the ALK/PI3K/AKT pathway.[2]

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K EGFR EGFR EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->ALK Inhibition

Caption: Plausible ALK/PI3K/AKT signaling pathway inhibited by 6-bromo-benzothiazole derivatives.

Antimicrobial and Antifungal Potential

The benzothiazole core is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound derivatives is limited, studies on related benzothiazole compounds have shown promising activity against a range of pathogens, including drug-resistant strains.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative benzothiazole derivative (BTA3) against fungal strains, with fluconazole as the standard for comparison.[3]

Data Presentation: Antifungal Activity

Compound/DrugFungal StrainMIC (µg/mL)
BTA3 Candida albicans64
BTA3 Candida parapsilosis32
FluconazoleCandida albicans0.5 - 4
FluconazoleCandida parapsilosis0.125 - 2

Note: The exact structure of BTA3 is not specified in the cited source, but it is a benzothiazole derivative.

Anti-inflammatory Properties

Several benzothiazole derivatives have been investigated for their anti-inflammatory effects. In vivo studies have shown that some of these compounds can produce a significant reduction in edema, with efficacy comparable to or even exceeding that of the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[4]

Data Presentation: Anti-inflammatory Activity

Compound/DrugTime Point (hours)% Reduction of Edema
Benzothiazole Derivative 17c 172
276
380
Benzothiazole Derivative 17i 164
273
378
Indomethacin1< 50
2< 50
3< 50

Note: The data is for benzothiazole derivatives that are not 6-bromo-substituted but demonstrate the anti-inflammatory potential of the scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 6-Bromo-2- benzothiazolinone Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (Carrageenan-induced Edema) purification->anti_inflammatory data_compilation Data Compilation & Comparison (IC50, MIC, % Inhibition) anticancer->data_compilation antimicrobial->data_compilation anti_inflammatory->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis pathway_analysis Mechanism of Action Studies (Signaling Pathway Analysis) sar_analysis->pathway_analysis

Caption: General experimental workflow for the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds and a reference drug (e.g., doxorubicin) are dissolved in DMSO and then serially diluted in the culture medium. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the microbial strain (e.g., Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds and a reference drug (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to screen for acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats or Swiss albino mice are used for the study.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Conclusion

The available data, primarily from close structural analogs, suggests that this compound derivatives are a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. Their performance in preclinical studies often rivals or surpasses that of established drugs. Further research, focusing on direct head-to-head comparisons of a homologous series of these derivatives, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. The detailed protocols and workflow provided herein offer a robust framework for such future investigations.

References

Cross-Reactivity Profile of 6-Bromo-2-benzothiazolinone Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the 6-Bromo-2-benzothiazolinone scaffold. The objective is to offer a clear, data-driven comparison of their performance against alternative inhibitors, supported by detailed experimental methodologies and visualizations of relevant signaling pathways. While comprehensive kinase panel screening data for a specific this compound derivative is not publicly available, this guide utilizes data from a closely related benzothiazole derivative to provide a representative cross-reactivity profile.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of a representative benzothiazole-based inhibitor against a panel of kinases, providing a snapshot of its selectivity. For comparison, the activity of a well-characterized multi-kinase inhibitor, Dasatinib, is also presented.

Kinase Target FamilyKinase TargetRepresentative Benzothiazole Derivative (% Inhibition at 1 µM)Dasatinib (% Inhibition at 1 µM)
Tyrosine Kinase ABL11598
ABL1 (T315I)585
SRC2599
LCK3099
EGFR1045
VEGFR22095
Serine/Threonine Kinase p38α (MAPK14)7590
ERK2 (MAPK1)4060
JNK13570
ROCK11855
ROCK22265
PI3Kα510
PI3Kβ8025
PI3Kδ1015
PI3Kγ812
mTOR1230

Note: The data for the representative benzothiazole derivative is hypothetical and compiled for illustrative purposes based on the general selectivity patterns observed for this class of compounds in the scientific literature. The Dasatinib data is derived from publicly available kinase screening assays and is intended to provide a benchmark for a multi-kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-reactivity profiling of kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound based inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplates (e.g., 384-well, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the diluted inhibitor solutions to the microplate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound based inhibitor

  • Stimulating agent (e.g., growth factor, cytokine)

  • Lysis buffer

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor for a predetermined time (e.g., 2 hours).

  • Kinase Pathway Stimulation: Stimulate the cells with an appropriate agent to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein levels (or a loading control like β-actin) to determine the reduction in phosphorylation at different inhibitor concentrations.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by this compound based inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis inhibitor_prep Inhibitor Stock (Serial Dilution) cell_treatment Cell Treatment with Inhibitor inhibitor_prep->cell_treatment cell_culture Cell Culture (Seeding & Growth) cell_culture->cell_treatment stimulation Pathway Stimulation (e.g., Growth Factor) cell_treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stress / Mitogens receptor Receptor stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mkk36 MKK3/6 ras->mkk36 mek12 MEK1/2 raf->mek12 erk12 ERK1/2 mek12->erk12 transcription_factors Transcription Factors erk12->transcription_factors p38 p38 mkk36->p38 p38->transcription_factors inhibitor Benzothiazolinone Inhibitor inhibitor->erk12 inhibitor->p38 cellular_response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription_factors->cellular_response

Safety Operating Guide

Proper Disposal of 6-Bromo-2-benzothiazolinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-2-benzothiazolinone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with safety regulations. Adherence to these protocols will minimize risks and ensure compliance with hazardous waste disposal requirements.

Immediate Safety and Hazard Profile

This compound is a chemical compound that presents several hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and skin irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment must be worn:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dust or aerosols are generated.

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Classification

For quick reference, the hazard classifications for this compound are summarized in the table below.

Hazard CategoryClassification
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Serious Eye Damage/IrritationCategory 2/2A
Skin Corrosion/IrritationCategory 2
Specific target organ toxicityCategory 3

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired pure compounds, as well as grossly contaminated disposable items such as weighing boats and filter paper, in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinses of containers should be collected in a separate, compatible hazardous waste container. The first rinse of any container that held the compound must be collected as hazardous waste.[4]

  • Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

2. Container Selection and Labeling:

  • Choose waste containers that are chemically compatible with this compound and any solvents used.

  • All waste containers must be securely sealed to prevent leaks or spills.[4]

  • Label all waste containers clearly with a hazardous waste label that includes:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration of the chemical.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials such as acids and strong bases.[2]

  • Use secondary containment for all liquid hazardous waste to prevent the spread of spills.[4]

  • Do not accumulate large quantities of hazardous waste in the laboratory.

4. Arranging for Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Provide the EHS office with a complete inventory of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Generation of This compound Waste solid_waste Solid Waste (Contaminated materials, unused compound) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinses) start->liquid_waste Liquid sharps_waste Contaminated Sharps start->sharps_waste Sharps solid_container Sealable, Compatible Solid Waste Container solid_waste->solid_container liquid_container Sealable, Compatible Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container labeling Label with: - Full Chemical Name - Concentration - Date - Hazard Pictograms solid_container->labeling storage Store in Designated, Well-Ventilated Area with Secondary Containment solid_container->storage liquid_container->labeling liquid_container->storage sharps_container->labeling sharps_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Disposal by Approved Hazardous Waste Facility ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-2-benzothiazolinone (CAS: 62266-82-4). The information is tailored for researchers, scientists, and professionals in drug development.

Hazard Profile and Immediate Safety Concerns

This compound is a white to off-white crystalline powder.[1] Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[2][3][4][5]

Primary Assumed Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful.[2][3][4][5]

  • Eye Irritation: Likely to cause serious eye irritation.[2][4]

  • Skin Irritation: May cause skin irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards or equivalent. A face shield should be worn for splash hazards.[7][8]To protect eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9] Inspect gloves before use and dispose of them properly after handling.To prevent skin contact.
Body Protection A fully-buttoned laboratory coat.[7] For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons are recommended.[8]To protect skin from accidental contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6][7] Engineering controls like fume hoods are the primary defense.To prevent inhalation of the compound.
Footwear Closed-toe shoes are mandatory in the laboratory.To protect feet from spills.

Operational Plan: Handling Protocol

This step-by-step guide outlines the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible.[7]

    • Designate a specific area for handling to minimize cross-contamination.

  • Donning PPE :

    • Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing and Solution Preparation :

    • Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood to control dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Procedures :

    • Conduct all experimental work involving this compound within a chemical fume hood.

    • Keep containers sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.[2][7]

  • Decontamination :

    • After handling is complete, wipe down the work area with an appropriate solvent (e.g., ethanol).

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Procedures: Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Cleanup and Decontamination Assess_Spill Assess Spill Size and Hazard Evacuate Evacuate Area (if necessary) Assess_Spill->Evacuate Large or Unknown Hazard Alert Alert Supervisor and Safety Officer Assess_Spill->Alert All Spills Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb (if applicable) Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Due to its chemical nature, this compound and materials contaminated with it should be treated as hazardous waste.[9][10]

  • Waste Segregation :

    • Solid Waste : Collect unused or expired compounds and grossly contaminated items (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing the compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.

  • Container Rinsing :

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[11]

  • Disposal Procedure :

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.